Product packaging for Adavivint(Cat. No.:CAS No. 1467093-03-3)

Adavivint

Cat. No.: B605178
CAS No.: 1467093-03-3
M. Wt: 505.5 g/mol
InChI Key: AQDWDWAYVBQMAM-UHFFFAOYSA-N
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Description

Lorecivivint is under investigation in clinical trial NCT03246399 (A Study of the Safety, Tolerability, and Pharmacokinetics of SM04690 Injectable Suspension Following Single Intradiscal Injection in Subjects With Degenerative Disc Disease).
LORECIVIVINT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
inhibitor of the Wnt signaling pathway for the tratment of osteoarthritis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24FN7O B605178 Adavivint CAS No. 1467093-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWDWAYVBQMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467093-03-3
Record name Lorecivivint [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorecivivint
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORECIVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adavivint's Mechanism of Action in the Wnt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adavivint (also known as Lorecivivint, SM04690) is a novel small molecule inhibitor that modulates the Wnt signaling pathway. Unlike many Wnt inhibitors that target the central mediator β-catenin, this compound acts downstream, independently of β-catenin, by selectively inhibiting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1] This unique mechanism of action offers a distinct therapeutic approach for diseases characterized by dysregulated Wnt signaling, such as osteoarthritis, where it has shown potential as a disease-modifying therapeutic. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Introduction to Wnt Signaling and the Therapeutic Rationale for this compound

The Wnt signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and regeneration.[2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoarthritis.[1][3] The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.[4]

This compound emerges as a selective inhibitor of the canonical Wnt signaling pathway, demonstrating a potent effect with an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay in SW480 colon cancer cells.[5][6] Its therapeutic potential is being prominently explored in osteoarthritis, a condition where upregulated Wnt signaling contributes to cartilage degradation and inflammation.[1][7]

Mechanism of Action: Downstream Inhibition of CLK2 and DYRK1A

This compound's primary mechanism of action involves the direct inhibition of two intranuclear kinases: CLK2 and DYRK1A.[1] This inhibition occurs downstream of β-catenin, meaning this compound does not affect β-catenin levels.[1]

  • CLK2 Inhibition: this compound inhibits the CLK2-mediated phosphorylation of serine/arginine-rich (SR) splicing factors.[8] This interference with the spliceosome's function alters the transcriptional activity of the Wnt pathway.[4]

  • DYRK1A Inhibition: this compound also inhibits DYRK1A, which is responsible for the phosphorylation of SIRT1 and FOXO1.[1][8] Inhibition of DYRK1A is believed to enhance the function of mature chondrocytes.[1]

This dual inhibition of CLK2 and DYRK1A provides a multi-faceted approach to modulating the Wnt pathway, leading to chondrogenesis and anti-inflammatory effects.[8]

Signaling Pathway Diagram

// Edges Wnt -> FZD; FZD -> DVL; DVL -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for\ndegradation"]; BetaCatenin -> BetaCatenin_nuc; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> Wnt_Target_Genes [label="activates"]; CLK2 -> SR_Proteins [label="phosphorylates"]; SR_Proteins -> pSR_Proteins [style=invis]; DYRK1A -> SIRT1 [label="phosphorylates"]; DYRK1A -> FOXO1 [label="phosphorylates"]; SIRT1 -> pSIRT1 [style=invis]; FOXO1 -> pFOXO1 [style=invis]; this compound -> CLK2 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> DYRK1A [arrowhead=tee, color="#EA4335", style=dashed]; pSR_Proteins -> Wnt_Target_Genes [label="regulates splicing"]; pSIRT1 -> Wnt_Target_Genes [label="regulates transcription"]; pFOXO1 -> Wnt_Target_Genes [label="regulates transcription"]; } .enddot Figure 1: this compound's mechanism in the Wnt pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterValueReference(s)
TCF/LEF Reporter AssaySW480 (colon cancer)EC5019.5 nM[5][6]
TCF/LEF Reporter Assay-EC5011 nM[4]
Human Mesenchymal Stem Cell (hMSC) AggregationhMSCsEC5010 nM[6]
Kinase InhibitionCLK2IC505.8 nM
Kinase InhibitionDYRK1AIC5026.9 nM

Table 2: In Vivo Efficacy of this compound in a Rat Osteoarthritis Model

ModelDosageOutcomeResultReference(s)
Rat ACLT + pMMx OA model0.3 µgCartilage Repair and ProtectionEnhanced[5]

Table 3: Clinical Trial Data for this compound (Lorecivivint) in Knee Osteoarthritis

PhaseDosagePrimary EndpointResultReference(s)
Phase 10.03 mg, 0.07 mg, 0.23 mgSafety and TolerabilitySafe and well-tolerated[9]
Phase 10.07 mgJoint Space WidthImprovement observed (P = 0.02 vs Placebo)[9]
Phase 2b0.07 mg, 0.23 mgPain NRSSignificant improvements vs Placebo
Phase 2b0.07 mg, 0.23 mgWOMAC Pain and FunctionSignificant improvements vs Placebo

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay in SW480 Cells

This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway.

Principle: SW480 cells, which have a constitutively active Wnt pathway due to a mutation in the APC gene, are transfected with a reporter plasmid. This plasmid contains a TCF/LEF responsive element driving the expression of a luciferase gene. Inhibition of the Wnt pathway by a compound like this compound leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.

Protocol Outline:

  • Cell Culture: SW480 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are seeded in 96-well plates and transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for an additional 24-48 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

TCF_LEF_Assay_Workflow Start Start Seed_Cells Seed SW480 cells in 96-well plate Start->Seed_Cells Transfect Transfect with TCF/LEF luciferase reporter Seed_Cells->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze End End Analyze->End

In Vitro Kinase Inhibition Assays (CLK2 and DYRK1A)

These assays are crucial for determining the direct inhibitory effect of this compound on its molecular targets.

Principle: The activity of purified recombinant CLK2 or DYRK1A is measured in the presence of varying concentrations of this compound. The assay typically measures the phosphorylation of a specific substrate by the kinase, often using radio-labeled ATP or fluorescence-based methods.

Protocol Outline (General):

  • Reagents: Purified recombinant human CLK2 or DYRK1A, a specific substrate (e.g., a synthetic peptide), ATP (can be radiolabeled), and kinase buffer.

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and varying concentrations of this compound or a vehicle control.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Termination: The reaction is stopped, often by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phosphospecific antibody in an ELISA or a fluorescence-based readout.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare kinase reaction mix (Kinase, Substrate, this compound) Start->Prepare_Reaction Initiate_Reaction Initiate reaction with ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Signal Detect phosphorylation signal Stop_Reaction->Detect_Signal Analyze_Data Analyze data and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Rat Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (ACLT + pMMx) Osteoarthritis Model

This in vivo model is used to evaluate the disease-modifying potential of this compound in a post-traumatic osteoarthritis setting.

Principle: Surgical destabilization of the knee joint in rats by transecting the anterior cruciate ligament and partially removing the medial meniscus leads to the development of osteoarthritis-like changes, including cartilage degradation. The therapeutic effect of a compound is assessed by its ability to protect the cartilage from this damage.

Protocol Outline:

  • Animal Model: Male Lewis rats are typically used.

  • Surgical Procedure: Under anesthesia, a surgical incision is made to expose the knee joint. The anterior cruciate ligament is transected, and a portion of the medial meniscus is removed. Sham-operated animals undergo a similar procedure without ligament transection or meniscectomy.

  • Treatment: this compound (e.g., 0.3 µg) is administered, often via intra-articular injection, at a specified time point post-surgery.

  • Endpoint Analysis: At a predetermined time after surgery (e.g., several weeks), the animals are euthanized, and the knee joints are collected.

  • Histological Assessment: The joints are fixed, decalcified, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage. Cartilage degradation is scored using a standardized system (e.g., OARSI score) to assess the severity of osteoarthritis.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action within the Wnt signaling pathway. By targeting the downstream kinases CLK2 and DYRK1A, it circumvents direct interaction with β-catenin, potentially offering a more targeted and safer approach to modulating Wnt signaling. The quantitative data from in vitro and in vivo studies, along with early clinical trial results, support its potential as a disease-modifying drug for osteoarthritis. Further research and clinical development will be crucial in fully elucidating its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of this compound's core mechanism for researchers and drug development professionals engaged in the field of Wnt signaling and osteoarthritis therapeutics.

References

Adavivint: A Technical Guide to its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as Lorecivivint or SM04690) is a small molecule inhibitor of the canonical Wnt signaling pathway. It has been investigated for its potential as a disease-modifying therapeutic agent, particularly in the context of osteoarthritis. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's primary molecular targets are the intranuclear serine/threonine kinases, Cdc2-like kinase 2 (CLK2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) .[1][2][3] By inhibiting these kinases, this compound modulates the Wnt signaling pathway downstream of β-catenin.[1][3] This targeted inhibition leads to a reduction in the phosphorylation of serine/arginine-rich splicing factors (SRSFs) by CLK2 and affects the phosphorylation of other downstream targets of DYRK1A, ultimately impacting gene transcription associated with the Wnt pathway.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound against its molecular targets and its effect on the Wnt signaling pathway.

Target/PathwayParameterValueCell Line/SystemReference(s)
Canonical Wnt SignalingEC5019.5 nMSW480 colon cancer cells[4][5]
CLK2IC505.8 nMBiochemical Assay[2]
DYRK1AIC5026.9 nMBiochemical Assay[2]

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the canonical Wnt signaling pathway by targeting the intranuclear kinases CLK2 and DYRK1A. The diagram below illustrates the proposed mechanism of action.

This compound's inhibition of CLK2 and DYRK1A in the Wnt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and activity of this compound.

TCF/LEF Reporter Assay for Wnt Pathway Inhibition

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.

a. Materials:

  • HEK293 or SW480 cells

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

  • Internal control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Cell culture medium (DMEM or RPMI) with 10% FBS

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound

  • Luciferase assay reagent

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed HEK293 or SW480 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid, the control plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

  • Wnt Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with Wnt3a for 16-24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity in the presence of the compound compared to the vehicle control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Kinase Assays for CLK2 and DYRK1A

These assays measure the direct inhibitory activity of this compound on the purified kinase enzymes.

a. Materials:

  • Recombinant human CLK2 and DYRK1A enzymes

  • Kinase-specific peptide substrates (e.g., a generic serine/threonine peptide or a specific substrate)

  • ATP

  • Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES or MOPS)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

  • Plate reader capable of luminescence or fluorescence detection

b. Protocol:

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and this compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. If using the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction. Alternatively, the phosphorylation of the substrate can be detected using a phosphospecific antibody in an ELISA-like format.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in kinase activity compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Chondrocyte Catabolic Protection Assay

This assay assesses the ability of this compound to protect chondrocytes from the catabolic effects of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

a. Materials:

  • Primary human chondrocytes or a chondrocytic cell line (e.g., C28/I2)

  • Cell culture medium (DMEM/F12) with 10% FBS

  • Recombinant human IL-1β

  • This compound

  • Reagents for quantifying gene expression (qRT-PCR) of catabolic markers (e.g., MMP-13, ADAMTS5)

  • ELISA kits for measuring secreted MMPs

b. Protocol:

  • Cell Culture and Treatment: Culture chondrocytes to confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Catabolism: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours in the continued presence of this compound.

  • Analysis of Catabolic Markers:

    • Gene Expression: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of catabolic genes.

    • Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted MMPs using ELISA.

  • Data Analysis: Compare the expression and secretion of catabolic markers in this compound-treated cells to those treated with IL-1β alone. A reduction in these markers indicates a protective effect.

Human Mesenchymal Stem Cell (hMSC) Chondrogenic Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of hMSCs into chondrocytes, often using a micromass culture system.

a. Materials:

  • Human mesenchymal stem cells (hMSCs)

  • hMSC growth medium

  • Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement)

  • This compound

  • Reagents for histological staining (e.g., Alcian Blue for sulfated glycosaminoglycans)

  • Reagents for qRT-PCR analysis of chondrogenic markers (e.g., SOX9, COL2A1, ACAN)

b. Protocol:

  • Micromass Culture: Resuspend hMSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic differentiation medium. Pipette small droplets (e.g., 20 µL) into the center of a culture well.

  • Cell Attachment: Allow the cells to attach for 2 hours in a humidified incubator before flooding the well with more differentiation medium.

  • Treatment: Add this compound at various concentrations to the differentiation medium.

  • Differentiation: Culture the micromasses for 21 days, changing the medium every 2-3 days.

  • Analysis of Chondrogenesis:

    • Histology: Fix the micromasses, embed in paraffin, and section. Stain with Alcian Blue to visualize the proteoglycan-rich extracellular matrix characteristic of cartilage.

    • Gene Expression: Isolate RNA from the micromasses and perform qRT-PCR to quantify the expression of key chondrogenic transcription factors and matrix proteins.

  • Data Analysis: Assess the extent of chondrogenesis based on the intensity of Alcian Blue staining and the expression levels of chondrogenic markers in this compound-treated cultures compared to controls.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the Wnt signaling pathway, such as this compound.

HTS High-Throughput Screening (TCF/LEF Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (this compound) Hit_to_Lead->Lead_Compound Target_ID Target Identification (Kinome Screen) Lead_Compound->Target_ID Cell_Assays Cell-Based Assays (hMSCs, Chondrocytes) Lead_Compound->Cell_Assays Target_Validation Target Validation (In Vitro Kinase Assays) Target_ID->Target_Validation Target_Validation->Cell_Assays In_Vivo In Vivo Models (e.g., Osteoarthritis Models) Cell_Assays->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Workflow for the characterization of a Wnt signaling inhibitor.

References

Adavivint: A Technical Guide to its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as lorecivivint or SM04690) is a small molecule inhibitor that has emerged as a significant modulator of key cellular signaling pathways, with therapeutic potential in diseases such as osteoarthritis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1] Its mechanism of action is unique, targeting intranuclear kinases downstream of β-catenin, thereby offering a distinct approach to Wnt pathway modulation.

Core Mechanism of Action: Inhibition of CLK2 and DYRK1A

This compound's primary mechanism of action involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] This targeted inhibition leads to a cascade of downstream effects that ultimately modulate Wnt signaling and other associated pathways.

The inhibition of CLK2 by this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSF proteins). This interference with the splicing machinery leads to alternative mRNA splicing of Wnt target genes and inflammatory cytokines, resulting in their reduced expression.

Concurrently, this compound's inhibition of DYRK1A blocks the phosphorylation of SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which is involved in stimulating cartilage homeostasis.[2] This dual action on SIRT1 and FOXO1 contributes to the negative regulation of Wnt signaling and provides direct chondroprotective effects.

A key feature of this compound's mechanism is that it acts downstream of β-catenin. This means that the inhibition of CLK2 and DYRK1A does not affect the levels of β-catenin itself but rather modulates the transcriptional output of the Wnt pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

ParameterValueCell Line/SystemAssayReference
EC50 19.5 nMSW480 colon cancer cellsTCF/LEF-reporter assay[1]
EC50 11 nMSW480 colon cancer cellsTCF/LEF luciferase reporter[3]
IC50 (CLK2) 7.8 nMBiochemical assayKinase activity assay
IC50 (DYRK1A) 26.9 nMBiochemical assayKinase activity assay

Table 1: In Vitro Potency of this compound

GeneEffect of this compound TreatmentCell TypeMethodReference
AXIN2 DownregulationHuman Mesenchymal Stem Cells (hMSCs)qPCR[4]
TCF7 DownregulationHuman Mesenchymal Stem Cells (hMSCs)qPCR[4]
TCF4 DownregulationHuman Mesenchymal Stem Cells (hMSCs)qPCR[4]
CTNNB1 (β-catenin) No significant changeHuman Mesenchymal Stem Cells (hMSCs)qPCR[4]
MMP1 DownregulationHuman OA explantsqPCR[5]
MMP3 DownregulationHuman OA explantsqPCR[5]
MMP13 DownregulationHuman OA explantsqPCR[5]

Table 2: Effect of this compound on Gene Expression

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, LEF1) TCF_LEF->Wnt_Target_Genes Transcription CLK2 CLK2 SRSF SRSFs CLK2->SRSF Phosphorylation DYRK1A DYRK1A SIRT1 SIRT1 DYRK1A->SIRT1 Phosphorylation FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylation SRSF->Wnt_Target_Genes Splicing SIRT1->TCF_LEF Activation FOXO1->Wnt_Target_Genes Repression This compound This compound This compound->CLK2 This compound->DYRK1A Adavivint_Mechanism cluster_kinases Target Kinases cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes This compound This compound CLK2 CLK2 This compound->CLK2 DYRK1A DYRK1A This compound->DYRK1A SRSF_phos Decreased SRSF Phosphorylation CLK2->SRSF_phos SIRT1_activity Decreased SIRT1 Activity DYRK1A->SIRT1_activity FOXO1_activity Increased FOXO1 Activity DYRK1A->FOXO1_activity Wnt_modulation Modulation of Wnt Target Gene Expression SRSF_phos->Wnt_modulation SIRT1_activity->Wnt_modulation FOXO1_activity->Wnt_modulation Chondrogenesis Promotion of Chondrogenesis FOXO1_activity->Chondrogenesis Anti_inflammatory Anti-inflammatory Effects Wnt_modulation->Anti_inflammatory Experimental_Workflow cluster_invitro In Vitro Studies cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., SW480, hMSCs, Chondrocytes) Adavivint_Treatment This compound Treatment (Dose-Response) Cell_Culture->Adavivint_Treatment TCF_LEF_Assay TCF/LEF Reporter Assay Adavivint_Treatment->TCF_LEF_Assay qPCR qPCR for Gene Expression Adavivint_Treatment->qPCR Western_Blot Western Blot for Protein Phosphorylation Adavivint_Treatment->Western_Blot EC50_IC50 EC50/IC50 Calculation TCF_LEF_Assay->EC50_IC50 Gene_Expression_Analysis Relative Gene Expression (ΔΔCt) qPCR->Gene_Expression_Analysis Protein_Quantification Densitometry Analysis Western_Blot->Protein_Quantification Mechanism_Elucidation Mechanism of Action Elucidation EC50_IC50->Mechanism_Elucidation Gene_Expression_Analysis->Mechanism_Elucidation Protein_Quantification->Mechanism_Elucidation

References

Adavivint (Lorecivivint, SM04690): A Technical Overview of In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and bioavailability of this compound. A key finding from multiple clinical and preclinical studies is that systemic exposure to this compound following local administration into the joint space is minimal, with plasma concentrations consistently below the lower limit of quantification. This suggests a low systemic bioavailability via this route, which is a significant safety feature. To date, no quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in animal models or humans have been published in the peer-reviewed literature.

Pharmacokinetic Profile

Comprehensive searches for in vivo pharmacokinetic data of this compound have revealed a consistent pattern of low to non-quantifiable systemic exposure after local administration. This is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of injection with minimal systemic effects.

Quantitative Data Summary

Due to the consistently low systemic concentrations observed in clinical and preclinical studies following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in plasma are not available. The data strongly indicate that this compound's bioavailability after intra-articular injection is negligible.

Table 1: Summary of Systemic Exposure Findings for this compound (SM04690) In Vivo

SpeciesRoute of AdministrationDoseSystemic ConcentrationKey Findings
HumanIntra-articular0.03 mg, 0.07 mg, 0.23 mgBelow Limit of Quantification (<0.1 ng/mL)No evidence of systemic exposure in a Phase 1 clinical trial.[3]
RatIntradiscalNot specifiedMinimal systemic exposureTherapeutic concentrations were maintained in the intervertebral disc for over 180 days.
RatIntravenousUp to 1 mg/kg/dayData not providedNo dose-related adverse effects were observed, suggesting tolerance to some level of systemic exposure, though the actual plasma concentrations were not reported.

Mechanism of Action: Wnt Pathway Inhibition

This compound modulates the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many other Wnt inhibitors that target extracellular components, this compound acts intracellularly by inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the Wnt pathway without affecting β-catenin levels directly.[2] The inhibition of CLK2 is associated with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes.[1]

Wnt_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription This compound This compound (SM04690) CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits CLK2->Wnt_Target_Genes Modulates Splicing Factors for Expression DYRK1A->Wnt_Target_Genes Modulates Transcription Factors for Expression

Caption: this compound's mechanism of action in the Wnt signaling pathway.

Experimental Protocols

Phase 1 Human Clinical Trial (NCT02095548)
  • Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of this compound in subjects with moderate to severe knee osteoarthritis.[3]

  • Study Design: A randomized, controlled, phase 1 study with successive dose-escalation cohorts.

  • Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.

  • Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23 mg of this compound (SM04690) or a placebo in a 4:1 ratio.

  • Pharmacokinetic Sampling: Plasma samples were collected at various time points post-injection to determine the systemic concentration of this compound.

  • Analytical Method: The specific analytical method for plasma concentration determination was not detailed in the publication, but the lower limit of quantification was reported as 0.1 ng/mL.

Phase1_Trial_Workflow Screening Patient Screening (Knee OA, KL Grade 2-3) Randomization Randomization (4:1) Screening->Randomization Treatment_this compound Intra-articular Injection This compound (0.03, 0.07, or 0.23 mg) Randomization->Treatment_this compound This compound Arm Treatment_Placebo Intra-articular Injection Placebo Randomization->Treatment_Placebo Placebo Arm FollowUp 24-Week Follow-Up Treatment_this compound->FollowUp Treatment_Placebo->FollowUp Assessments Assessments: - Safety (AEs, DLTs) - Pharmacokinetics (Plasma Samples) - Efficacy (WOMAC, VAS, etc.) FollowUp->Assessments DataAnalysis Data Analysis Assessments->DataAnalysis

Caption: Workflow of the Phase 1 clinical trial of this compound.

Preclinical Rat Study of Intradiscal Administration
  • Objective: To evaluate the effects of this compound on intervertebral disc cells and in an animal model of degenerative disc disease.

  • Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative disc disease.

  • Treatment: A single intradiscal injection of this compound.

  • Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various time points up to 180 days post-injection.

  • Key Findings: this compound was retained at therapeutic concentrations within the intervertebral disc for over 180 days with minimal systemic exposure.

Bioavailability

The available data strongly suggest that the systemic bioavailability of this compound following intra-articular administration is extremely low. The inability to detect the compound in plasma at doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is advantageous for a locally acting agent, as it minimizes the potential for systemic side effects. The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the drug remains at the site of action for an extended period, which could allow for a prolonged therapeutic effect from a single injection.

No studies on the oral bioavailability of this compound have been published. Given its intended local administration, it is likely that the oral route has not been a primary focus of its development.

Conclusion

This compound is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low systemic exposure and, consequently, low systemic bioavailability when administered via intra-articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is expected to reduce the risk of systemic adverse events. While the lack of data on systemic pharmacokinetics limits a complete ADME profile, the existing information provides a strong rationale for its development as a locally administered therapeutic. Future research and publications may provide more detailed insights into its metabolism and clearance mechanisms, even at the low concentrations that may be present systemically.

References

Adavivint's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. While extensively studied for its potential in treating osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a well-established driver in a multitude of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's mechanism, its observed effects on gene expression, and detailed experimental protocols for evaluating its impact on cancer cell lines. Due to a current lack of publicly available quantitative data on this compound's direct effects on the transcriptome of cancer cells, this guide presents data from non-cancerous cell types to illustrate its biological activity and provides a comprehensive framework for undertaking such studies in a cancer context.

Introduction: The Wnt Signaling Pathway in Cancer

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[1] Inappropriate activation of the canonical Wnt pathway, often due to mutations in key components like APC or β-catenin, leads to the nuclear accumulation of β-catenin. This, in turn, activates the transcription of a wide array of target genes that promote tumorigenesis, including those involved in cell cycle progression, proliferation, and metastasis.[1][2][3] Consequently, inhibitors of this pathway are of significant interest in oncology.

This compound: Mechanism of Action

This compound is a first-in-class inhibitor that targets the canonical Wnt signaling pathway downstream of β-catenin. Its primary mechanism of action involves the inhibition of two intranuclear kinases: Cdc-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This inhibition modulates the phosphorylation of serine/arginine-rich splicing factors, ultimately impacting the expression of Wnt target genes.

This compound's Effect on Gene Expression

While comprehensive transcriptomic data from this compound-treated cancer cell lines are not yet publicly available, studies in other human cell types, such as bone-marrow-derived human mesenchymal stem cells (hMSCs), provide valuable insights into its on-target effects.

Quantitative Data from Human Mesenchymal Stem Cells

The following table summarizes the observed dose-dependent decrease in the expression of key Wnt pathway target genes in hMSCs following treatment with this compound.

Gene SymbolGene NameFunction in Wnt Pathway
ASCL1Achaete-Scute Family BHLH Transcription Factor 1A downstream target involved in cell fate determination.
LEF1Lymphoid Enhancer Binding Factor 1A key transcription factor that partners with β-catenin.
TCF7L2Transcription Factor 7 Like 2A key transcription factor that partners with β-catenin.
TCF7Transcription Factor 7A key transcription factor that partners with β-catenin.
MYCMYC Proto-Oncogene, BHLH Transcription FactorA potent oncogene and a critical Wnt target gene.
AXIN2Axin 2A negative regulator of the Wnt pathway and a direct target gene.

This data is based on studies in non-cancerous human mesenchymal stem cells and is presented here as an illustration of this compound's mechanism of action. The precise quantitative effects on cancer cell lines may vary.

Experimental Protocols for Assessing Gene Expression

To facilitate further research into this compound's potential as an anti-cancer agent, this section provides a detailed, generalized protocol for assessing its impact on gene expression in cancer cell lines using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line Selection: Choose cancer cell lines with known Wnt pathway activation (e.g., colorectal cancer lines like SW480, HCT116; other cancer types with documented Wnt pathway dysregulation).

  • Culture Conditions: Culture cells in their recommended media and conditions to ~70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).

    • Include a positive control for Wnt pathway inhibition where available.

    • Perform experiments in biological triplicate.

RNA Isolation and Quality Control
  • RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • Purification: Purify total RNA using a column-based kit or other standard methods, including a DNase I treatment step to remove genomic DNA contamination.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of >8 is recommended for RNA-seq.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR.

    • Purify the PCR product to create the final cDNA library.

  • Library Quality Control: Assess the quality and size distribution of the prepared libraries using a bioanalyzer.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use packages such as DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between this compound-treated and vehicle control groups.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis:

    • Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify biological pathways significantly affected by this compound treatment.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Activates Transcription This compound This compound CLK2_DYRK1A CLK2/DYRK1A This compound->CLK2_DYRK1A Inhibits CLK2_DYRK1A->TCF_LEF Modulates Activity Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture 1. Cancer Cell Culture (e.g., SW480) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC1 4. RNA Quality Control (RIN > 8) RNA_Isolation->QC1 Library_Prep 5. RNA-seq Library Preparation QC1->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC2 7. Raw Read Quality Control Sequencing->QC2 Alignment 8. Read Alignment to Genome QC2->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEG_Analysis 10. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 11. Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

The Role of Adavivint in Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as Lorecivivint or SM04690) is a novel small-molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of stem cell fate. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in promoting chondrogenic differentiation of mesenchymal stem cells (MSCs), and detailed experimental protocols for studying its effects. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for regenerative medicine and diseases like osteoarthritis.

Mechanism of Action: Inhibition of CLK2 and DYRK1A

This compound modulates the Wnt signaling pathway through a unique mechanism that involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Unlike many other Wnt inhibitors, this compound acts downstream of β-catenin.[1][2]

The inhibition of these kinases leads to a cascade of events that ultimately promotes the differentiation of MSCs into mature, functional chondrocytes. The dual inhibition of CLK2 and DYRK1A has been shown to have a synergistic effect on chondrogenesis, with CLK2 inhibition promoting early chondrogenesis and DYRK1A inhibition enhancing the function of mature chondrocytes.[1][2]

Signaling Pathway of this compound in Stem Cell Differentiation

Adavivint_Signaling_Pathway This compound This compound (Lorecivivint/SM04690) CLK2 CLK2 This compound->CLK2 inhibits DYRK1A DYRK1A This compound->DYRK1A inhibits SRSFs SR Splicing Factors (SRSFs) CLK2->SRSFs phosphorylates Chondrogenesis Chondrogenic Differentiation CLK2->Chondrogenesis inhibition induces early chondrogenesis SIRT1 SIRT1 DYRK1A->SIRT1 phosphorylates FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates Chondrocyte_Function Mature Chondrocyte Function DYRK1A->Chondrocyte_Function inhibition enhances Wnt_Pathway Wnt Pathway Genes (e.g., AXIN2, TCF7, LEF1) SRSFs->Wnt_Pathway regulates splicing of SIRT1->Wnt_Pathway positively regulates FOXO1->Chondrocyte_Function promotes Wnt_Pathway->Chondrogenesis modulates

Caption: this compound's mechanism of action in promoting chondrogenesis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/AssayReference
EC50 (Wnt Signaling Inhibition) 3 nMIn vitro biochemical assay
EC50 (TCF/LEF Reporter Inhibition) 19.5 nMSW480 colon cancer cells
IC50 (CLK2 Inhibition) 5.8 nMIn vitro biochemical assay
IC50 (DYRK1A Inhibition) 26.9 nMIn vitro biochemical assay

Table 2: Effect of this compound on Gene Expression in Human Mesenchymal Stem Cells (hMSCs)

GeneEffect of this compound TreatmentMethod
ASCL1 Dose-dependent decreaseqPCR
LEF1 Dose-dependent decreaseqPCR
TCF7L2 Dose-dependent decreaseqPCR
TCF7 Dose-dependent decreaseqPCR
MYC Dose-dependent decreaseqPCR
AXIN2 Dose-dependent decreaseqPCR
COL2A1 UpregulationqPCR
ACAN UpregulationqPCR
SOX9 UpregulationqPCR

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in stem cell differentiation.

Chondrogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This protocol describes the induction of chondrogenesis in hMSCs using a pellet culture system, which is a standard method for assessing chondrogenic potential.

Workflow for Chondrogenic Differentiation of hMSCs

Chondrogenic_Differentiation_Workflow Start Start: Culture hMSCs Harvest Harvest and Count hMSCs Start->Harvest Pellet Create Cell Pellets (2.5 x 10^5 cells/pellet) Harvest->Pellet Culture Culture Pellets in Chondrogenic Medium +/- this compound (e.g., 30 nM) Pellet->Culture Incubate Incubate for 21 days (Change medium every 2-3 days) Culture->Incubate Analysis Analyze Chondrogenesis Incubate->Analysis Histology Histology (Safranin O Staining) Analysis->Histology qPCR qPCR for Chondrogenic Markers (COL2A1, ACAN, SOX9) Analysis->qPCR Biochem Biochemical Assays (Glycosaminoglycan Content) Analysis->Biochem

References

A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, for which current therapies primarily manage symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling pathway, which is known to be upregulated in OA and plays a critical role in joint tissue homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the compound may possess a dual mechanism of action, promoting cartilage generation while simultaneously reducing cartilage degradation and inflammation.[5][6]

Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8] This inhibition occurs downstream of β-catenin. The inhibition of CLK2 is associated with inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review details the key preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Lorecivivint.

Mechanism of Action: Wnt Pathway Modulation

Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

  • CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR) splicing factors. This action leads to alternative mRNA splicing, which reduces the expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for inducing the early stages of chondrogenesis.[8]

  • DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]

Lorecivivint_Mechanism_of_Action cluster_0 Lorecivivint (SM04690) cluster_1 Intranuclear Kinases cluster_2 Downstream Effects LOR Lorecivivint CLK2 CLK2 LOR->CLK2 Inhibits DYRK1A DYRK1A LOR->DYRK1A Inhibits Wnt Reduced Wnt Target Gene Expression CLK2->Wnt DYRK1A->Wnt Inflammation Reduced Inflammatory Cytokines (NF-κB, STAT3) DYRK1A->Inflammation Chondrogenesis Enhanced Chondrogenesis Wnt->Chondrogenesis Protection Chondrocyte Protection & Function Wnt->Protection Inflammation->Protection

Caption: Proposed dual mechanism of action of Lorecivivint.

Preclinical Efficacy

Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing cartilage protection, anti-inflammatory effects, and pain reduction.

Data from Post-Traumatic OA Model (ACLT+pMMx)

In a rat model of knee instability induced by anterior cruciate ligament transection and partial medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint showed protective and regenerative effects.[10]

ParameterVehicleLorecivivint (0.3 µg)TimepointOutcomeReference
Total Joint OARSI Score HigherSignificantly Lower (P<0.05)12 weeks post-injectionArrested progression of cartilage damage[10]
Weight Distribution ImpairedSignificantly Improved (P<0.05)6 & 12 weeks post-injectionImproved joint function and reduced pain[10]
Data from Chemically-Induced OA Model (MIA)

In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]

ParameterVehicleLorecivivintOutcomeReference
Cytokine Secretion (IL-1β-stimulated) BaselineDose-dependent inhibition (EC₅₀ ~30 nM)Reduced inflammatory response[11]
Proinflammatory Cytokines & MMPs (in vivo) HigherSignificantly Reduced (P<0.05)Decreased inflammation and cartilage degradation[8][11]
Cartilage Thickness (Safranin-O) ThinnerIncreasedEvidence of cartilage protection/regeneration[11]
OARSI Score HigherSignificantly Lower (P<0.05)Improved overall joint health[11]
Paw Withdrawal Threshold (Pain) LowerSignificantly Increased (P<0.01)Analgesic effect[11]
Weight Distribution (Function) ImpairedImprovedImproved joint function[8][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Post-Traumatic Osteoarthritis Model (ACLT+pMMx)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • OA Induction: Knee instability is surgically induced by transecting the anterior cruciate ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The contralateral knee serves as a control. Sham operations are performed on a separate group of animals.[10]

  • Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 µg) or vehicle is administered into the joint space of the damaged knee at various time points post-surgery (e.g., 2, 3, or 4 weeks).[10]

  • Efficacy Endpoints:

    • Pain/Function: Weight distribution on the affected limb is measured using an incapacitance meter at multiple timepoints throughout the study.[10]

  • Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to compare treatment groups to the vehicle control.[10]

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
  • Animal Model: Male Sprague-Dawley rats.[4]

  • OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and inflammation, mimicking OA pathology.[11]

  • Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]

  • Efficacy Endpoints:

    • Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.[11]

    • Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint health is assessed using the OARSI score.[11]

    • Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to assess mechanical allodynia.[11]

    • Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]

  • Statistical Analysis: Data is analyzed using appropriate statistical methods, such as generalized estimating equation regression for pain and functional measures.[11]

Preclinical_Workflow cluster_model cluster_treatment cluster_endpoints cluster_analysis Induction Surgical (ACLT+pMMx) or Chemical (MIA) Induction in Rats Treatment Single Intra-Articular Injection of Lorecivivint or Vehicle Induction->Treatment Histology Histology (OARSI Score, Cartilage Thickness) Treatment->Histology Terminal Pain Pain & Function (Weight Bearing, Paw Withdrawal) Treatment->Pain Biomarkers Biomarkers (qPCR for Cytokines, MMPs) Treatment->Biomarkers Analysis Statistical Analysis (ANOVA, etc.) & Interpretation Histology->Analysis Pain->Analysis Biomarkers->Analysis

Caption: General experimental workflow for preclinical OA studies.

Pharmacokinetics and Toxicology

Pharmacokinetics

Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic profile for an intra-articular therapy, characterized by high local retention and minimal systemic exposure.

ParameterSpeciesDose/RouteFindingSignificanceReference
Joint Residence Time RatSingle IA Injection>180 daysProlonged local drug presence allows for extended therapeutic effect from a single injection.[4]
Systemic Exposure RatSingle IA InjectionUndetectable in systemic circulation (LLOQ = 10 nM)Low risk of systemic side effects.[4]
Systemic Exposure Human0.03 mg, 0.07 mg IASerum levels below the limit of detectionConfirms minimal systemic exposure in humans, enhancing the safety profile.[1][7]
Drug-Drug Interaction Human0.07 mg IANo quantifiable plasma levels; no PK interaction with co-administered triamcinolone acetonide.Suggests Lorecivivint can be administered in proximity to IA corticosteroids without safety concerns.[12][13]

LLOQ: Lower Limit of Quantification

Toxicology

Toxicology studies are essential to establish a drug's safety profile before human trials. While detailed public reports on Lorecivivint's toxicology are limited, available information suggests a wide safety margin.

  • Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times the planned human dose.[7] This indicates a very high therapeutic index.

  • Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to 0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic toxicity.[7][14]

Conclusion

The preclinical data for this compound (Lorecivivint) provide a strong scientific rationale for its development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated chondroprotective, anti-inflammatory, and analgesic effects in established animal models of OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing prolonged joint residency and negligible systemic exposure, which is corroborated by a favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the structural progression of OA in humans.[14][15]

References

Understanding the Selectivity Profile of Adavivint Against Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its mechanism of action is notable as it acts downstream of β-catenin, directly targeting the intranuclear kinases CLK2 (Cdc2-like Kinase 2) and DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A).[3][4] This document provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative inhibition data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Kinase Inhibition Profile of this compound

This compound has demonstrated high potency and selectivity for its primary kinase targets, CLK2 and DYRK1A, with minimal off-target effects on a broad panel of other kinases. The following table summarizes the key quantitative data on this compound's inhibitory activity.

Target KinaseIC50 (nM)Assay Type/ContextReference
CLK2 5.8Biochemical Assay[5]
DYRK1A 26.9Biochemical Assay[5]
Wnt Signaling 19.5 (EC50)TCF/LEF Reporter Assay (SW480 cells)[1][2]
Wnt Pathway 3 (EC50)In vitro[5]

Selectivity Panel Data: In a broad screening against a panel of 318 kinases, this compound (at a concentration of 0.5 µM) demonstrated significant inhibition (≥90%) of only 7 kinases, highlighting its high selectivity.[5]

Signaling Pathway of this compound

This compound modulates the canonical Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. These kinases are involved in the post-translational modification of key cellular proteins. The inhibition of CLK2 affects the phosphorylation of serine/arginine-rich splicing factors (SRSFs), while the inhibition of DYRK1A impacts the phosphorylation of SIRT1 and FOXO1.[3][4] This dual-targeting mechanism ultimately leads to the modulation of Wnt-responsive gene expression.

Adavivint_Signaling_Pathway cluster_nucleus Nucleus cluster_wnt Canonical Wnt Pathway This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits pSRSFs Phosphorylated SRSFs CLK2->pSRSFs Phosphorylates pSIRT1_pFOXO1 Phosphorylated SIRT1 / FOXO1 DYRK1A->pSIRT1_pFOXO1 Phosphorylates SRSFs SRSFs Wnt_Genes Wnt Target Gene Expression pSRSFs->Wnt_Genes Modulates SIRT1_FOXO1 SIRT1 / FOXO1 pSIRT1_pFOXO1->Wnt_Genes Modulates Wnt_Signal Wnt Signal Beta_Catenin β-catenin Stabilization Wnt_Signal->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TCF_LEF->Wnt_Genes

Caption: this compound inhibits CLK2 and DYRK1A in the nucleus, modulating Wnt signaling.

Experimental Protocols for Kinase Selectivity Profiling

The high selectivity of this compound was likely determined using well-established, high-throughput kinase screening methodologies. While the specific, detailed protocols for this compound are proprietary, the following sections describe the principles of common assays used for this purpose.

The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity. It is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.

Methodology:

  • Immobilization: A proprietary, tagged version of each kinase is immobilized on a solid support.

  • Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower signal for the tagged ligand indicates that the test compound has successfully competed for binding to the kinase.

  • Data Analysis: Results are typically expressed as the percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle Kinase Immobilized Kinase Binding_Complex Kinase-Ligand Complex Kinase->Binding_Complex Tagged_Ligand Tagged Ligand Tagged_Ligand->Binding_Complex This compound This compound This compound->Kinase Competes for binding Quantification Quantification of Bound Ligand Binding_Complex->Quantification

Caption: Workflow for the KINOMEscan™ competition binding assay.

Radiometric assays are a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

  • Reaction Mixture: The kinase of interest, a suitable substrate (peptide or protein), and the test compound (this compound) are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved through methods like precipitation followed by filtration or binding to phosphocellulose paper.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the inhibitor to a control reaction (with DMSO). IC50 values are calculated from dose-response curves.

Radiometric_Assay_Workflow cluster_protocol Radiometric Kinase Assay Workflow Start Prepare Reaction Mix (Kinase, Substrate, this compound) Add_ATP Add [γ-³²P]ATP Start->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Separate Stop Reaction & Separate Substrate Incubate->Stop_Separate Detect Detect Radioactivity Stop_Separate->Detect Analyze Calculate Inhibition (IC50) Detect->Analyze

Caption: General workflow for a radiometric kinase inhibition assay.

This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway, which is functionally inhibited by this compound.

Methodology:

  • Cell Line: A suitable cell line (e.g., SW480 colon cancer cells) is engineered to contain a reporter construct.[2] This construct typically consists of multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The cells are treated with various concentrations of the test compound (this compound).

  • Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, with Wnt3a or a GSK3β inhibitor, to ensure a robust signal.

  • Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of the Wnt pathway. EC50 values are determined from the dose-response curve.

TCF_LEF_Assay cluster_logic TCF/LEF Reporter Assay Logic Wnt_Active Active Wnt Pathway TCF_LEF_Binding TCF/LEF Binds Reporter DNA Wnt_Active->TCF_LEF_Binding Luciferase_Expression Luciferase Expression TCF_LEF_Binding->Luciferase_Expression Light_Signal Light Signal Luciferase_Expression->Light_Signal This compound This compound This compound->Wnt_Active Inhibits

Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.

Conclusion

This compound is a highly selective kinase inhibitor, primarily targeting CLK2 and DYRK1A. This targeted inhibition profile allows for potent modulation of the canonical Wnt signaling pathway with minimal off-target activity. The selectivity of this compound has been established through comprehensive screening against large kinase panels, likely utilizing advanced techniques such as competition binding assays. This high degree of selectivity is a critical attribute for its therapeutic potential, minimizing the likelihood of off-target-related adverse effects. The data and methodologies presented in this guide provide a detailed technical understanding of this compound's interaction with the human kinome.

References

Methodological & Application

Application Notes and Protocols: Adavivint Solubilization and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adavivint, also known as SM04690 or Lorecivivint, is a potent and selective small-molecule inhibitor of the canonical Wnt signaling pathway.[1][2][3][4] It demonstrates an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay using SW480 colon cancer cells.[1][4][5] this compound is under investigation as a potential disease-modifying agent for osteoarthritis.[1][6] Proper solubilization and preparation of stock solutions are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the solubilization of this compound and the preparation of stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₉H₂₄FN₇O[2]
Molecular Weight 505.55 g/mol [2]
CAS Number 1467093-03-3[2]

Solubility Data

This compound exhibits varying solubility in different solvents. It is highly soluble in DMSO but practically insoluble in water and ethanol.[1][2] To achieve higher solubility, warming the solution at 37°C and using an ultrasonic bath is recommended.[4] It is crucial to use fresh, non-hygroscopic DMSO, as its moisture content can significantly reduce the solubility of this compound.[1][2]

SolventSolubilityNotesReference
DMSO ≥ 15 mg/mL-[3]
25 mg/mL (49.45 mM)Requires sonication and warming.[1][4][7]
30 mg/mL (59.34 mM)Use fresh DMSO.[2]
33 mg/mL (65.28 mM)Sonication is recommended.[5]
Water < 0.1 mg/mLInsoluble.[1]
1 mg/mL (1.98 mM)Requires sonication.[7]
Ethanol -Insoluble.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (3.96 mM)Sonication is recommended.[5]
10% DMSO + 90% corn oil ≥ 2.5 mg/mL (4.95 mM)Clear solution.[7]

Experimental Protocols

Preparation of this compound Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.056 mg of this compound (Molecular Weight: 505.55 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO to 5.056 mg of this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4]

    • Gentle warming at 37°C can also aid in dissolution.[4]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Preparation of Working Solutions for In Vivo Studies

For in vivo experiments, this compound is often formulated in a vehicle containing co-solvents to ensure solubility and bioavailability. Below are examples of formulations. It is recommended to prepare these working solutions fresh on the day of use.[1]

Formulation 1: PEG300, Tween-80, and Saline

This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure (for 1 mL of working solution):

  • Add 100 µL of a 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[1]

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.[1]

Formulation 2: Corn Oil

Materials:

  • This compound stock solution in DMSO

  • Corn oil

Procedure (for 1 mL of working solution):

  • Add 50 µL of a 3.6 mg/mL clear this compound DMSO stock solution to 950 µL of corn oil.[2]

  • Mix thoroughly until a homogenous solution is achieved.[2]

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureDurationReference
Powder -20°C3 years[2][5]
4°C2 years[3][7]
Stock Solution in Solvent -80°C6 months - 1 year[1][2]
-20°C1 month[1][2]

Note: To ensure the stability and efficacy of the compound, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo working solutions, fresh preparation on the day of use is advised.[1]

Workflow and Signaling Pathway Diagrams

Adavivint_Solubilization_Workflow This compound Solubilization and Stock Solution Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Fresh DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_clarity Visually Inspect for Clarity vortex->check_clarity ultrasonicate Ultrasonicate & Warm (if needed) ultrasonicate->check_clarity check_clarity->ultrasonicate Not Clear aliquot Aliquot into Single-Use Tubes check_clarity->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound solubilization and stock solution preparation.

Wnt_Signaling_Inhibition This compound's Mechanism of Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Transcription Factors Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes Activates This compound This compound (SM04690) This compound->TCF_LEF Inhibits

Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Harnessing Synergistic Effects by Combining Adavivint with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adavivint (also known as lorecivivint or SM04690) is a potent small molecule inhibitor of the Wnt signaling pathway, primarily targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A)[1][2]. While its development has largely focused on osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a hallmark of many cancers, and targeting this pathway is a key therapeutic strategy. However, cancer's complexity, characterized by redundant signaling pathways and adaptive resistance, often necessitates combination therapies. This document provides a comprehensive guide to exploring the synergistic potential of this compound in combination with other targeted inhibitors. We present the scientific rationale for such combinations, detailed experimental protocols for their evaluation, and data presentation guidelines to facilitate clear and comparative analysis.

Introduction to this compound and Rationale for Combination Therapy

This compound is a first-in-class inhibitor that modulates the Wnt pathway downstream of β-catenin by inhibiting CLK2 and DYRK1A[2]. This dual inhibition leads to a reduction in the expression of Wnt target genes, which are often implicated in tumor proliferation and survival[3].

The rationale for combining this compound with other inhibitors stems from the interconnected nature of oncogenic signaling pathways. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. By simultaneously targeting multiple key nodes in the cancer signaling network, combination therapies can achieve synergistic effects, leading to enhanced tumor cell killing, delayed resistance, and potentially lower dose requirements for individual agents, thereby reducing toxicity.

Potential synergistic combinations with this compound include inhibitors of pathways frequently dysregulated in cancer, such as the KRAS/MAPK pathway, the PI3K/AKT pathway, and immune checkpoint pathways.

This compound's Mechanism of Action

This compound exerts its effects by inhibiting two key intranuclear kinases:

  • CLK2 (CDC-like kinase 2): Inhibition of CLK2 alters pre-mRNA splicing of various genes, including those involved in the Wnt signaling pathway and cell survival. This can lead to the production of non-functional proteins or the degradation of oncogenic transcripts[3][4].

  • DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is involved in multiple cellular processes, including cell cycle regulation and neuronal development. Its inhibition can impact cell proliferation and survival[2][5].

The dual inhibition of CLK2 and DYRK1A by this compound provides a multi-pronged attack on the Wnt pathway and other cellular processes essential for cancer cell survival.

This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits Pre_mRNA_Splicing Pre-mRNA Splicing (Wnt target genes, Survival factors) CLK2->Pre_mRNA_Splicing Regulates Cell_Cycle_Regulation Cell Cycle Regulation DYRK1A->Cell_Cycle_Regulation Regulates Wnt_Signaling Wnt Signaling (Downstream of β-catenin) Cell_Proliferation Tumor Cell Proliferation & Survival Wnt_Signaling->Cell_Proliferation Pre_mRNA_Splicing->Wnt_Signaling Impacts Cell_Cycle_Regulation->Cell_Proliferation

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Proposed Synergistic Combinations and Experimental Protocols

While clinical data on this compound combination therapy in cancer is not yet available, preclinical evidence with other Wnt, CLK2, and DYRK1A inhibitors provides a strong rationale for exploring specific combinations.

Combination with KRAS/MEK Inhibitors

Rationale: The Wnt and KRAS/MAPK pathways are two of the most frequently mutated pathways in colorectal and other cancers. Studies have shown that combined inhibition of both pathways can lead to synergistic anti-tumor effects[6][7]. This compound, by targeting the Wnt pathway, could potentiate the effects of KRAS or MEK inhibitors.

Table 1: Preclinical data on Wnt/KRAS pathway co-inhibition

Cell LineWnt InhibitorKRAS/MEK InhibitorEffectReference
Colorectal Cancer CellsPKF115-584 (β-catenin inhibitor)FTS (Salirasib)Synergistic growth arrest and apoptosis[6][7]
Colorectal Cancer CellsPyrvinium pamoate (β-catenin inhibitor)FTS (Salirasib)Synergistic growth arrest and apoptosis[6][7]

Experimental Protocol: Cell Viability and Synergy Assessment

  • Cell Culture: Culture KRAS-mutant cancer cell lines (e.g., SW480, HCT116) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and a MEK inhibitor (e.g., trametinib) in DMSO.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the MEK inhibitor, both alone and in combination, for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

  • Data Analysis:

    • Calculate the IC50 for each drug alone.

    • Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy.

cluster_0 Experimental Workflow Cell_Culture 1. Culture KRAS-mutant cancer cells Drug_Prep 2. Prepare this compound & MEK inhibitor stocks Cell_Culture->Drug_Prep Cell_Seeding 3. Seed cells in 96-well plates Drug_Prep->Cell_Seeding Drug_Treatment 4. Treat with dose-response matrix for 72h Cell_Seeding->Drug_Treatment Viability_Assay 5. Assess viability (e.g., Resazurin) Drug_Treatment->Viability_Assay Data_Analysis 6. Calculate IC50 & Combination Index (CI) Viability_Assay->Data_Analysis

Figure 2: Workflow for assessing synergy between this compound and a MEK inhibitor.

Combination with Tankyrase Inhibitors

Rationale: Tankyrase inhibitors also target the Wnt/β-catenin signaling pathway, but through a different mechanism: they stabilize Axin, a key component of the β-catenin destruction complex[8][9]. Combining this compound with a tankyrase inhibitor could lead to a more profound and sustained inhibition of Wnt signaling.

Table 2: Preclinical data on Tankyrase inhibitor combinations

Cancer TypeTankyrase InhibitorCombination AgentEffectReference
Colorectal CancerNVP-TNKS656PI3K or AKT inhibitorsReverts resistance and represses tumor growth[10]
Hepatocellular CarcinomaXAV939, WXL-8-May require combination for desirable clinical outcome[11]

Experimental Protocol: Western Blot Analysis of Wnt Pathway Components

  • Cell Culture and Treatment: Culture Wnt-dependent cancer cell lines (e.g., DLD-1) and treat with this compound, a tankyrase inhibitor (e.g., XAV939), or the combination for 24 hours.

  • Protein Extraction: Lyse cells and quantify protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key Wnt pathway proteins (e.g., active β-catenin, Axin2, c-Myc, Cyclin D1) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify band intensities to assess changes in protein levels.

This compound This compound Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling Inhibits (via CLK2/DYRK1A) Tankyrase_Inhibitor Tankyrase Inhibitor Tankyrase_Inhibitor->Wnt_Signaling Inhibits (via Axin stabilization) Tumor_Growth Tumor Growth Wnt_Signaling->Tumor_Growth

Figure 3: Logic of combining this compound and a Tankyrase inhibitor.

Combination with Immune Checkpoint Inhibitors

Rationale: Emerging evidence suggests a role for the Wnt pathway in immune evasion. Activation of Wnt signaling has been associated with reduced T-cell infiltration in tumors[1]. By inhibiting the Wnt pathway, this compound may render "cold" tumors more susceptible to immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

Experimental Protocol: In Vitro T-cell Killing Assay

  • Co-culture System:

    • Culture tumor cells (e.g., MC38) and activate human peripheral blood mononuclear cells (PBMCs) with anti-CD3/CD28 beads.

    • Co-culture the tumor cells with the activated T-cells at an effector-to-target ratio of 10:1.

  • Drug Treatment: Treat the co-culture with this compound, an anti-PD-1 antibody, or the combination for 48-72 hours.

  • Cytotoxicity Assessment:

    • Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by flow cytometry using a viability dye (e.g., 7-AAD) to stain dead tumor cells (gated on a tumor-specific marker).

  • T-cell Activation Analysis:

    • Analyze T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) in the co-culture supernatant by flow cytometry or ELISA.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. When assessing synergy, the Combination Index (CI) should be calculated and reported.

Table 3: Example Data Summary for Synergy Analysis

TreatmentIC50 (µM)Combination Index (CI) at ED50
This compound[Insert Value]-
Inhibitor X[Insert Value]-
This compound + Inhibitor X-[Insert Value]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conclusion

The unique mechanism of action of this compound as a dual CLK2/DYRK1A inhibitor presents a compelling opportunity for its use in combination therapies for cancer. By targeting the Wnt signaling pathway, this compound has the potential to synergize with a variety of other targeted agents, including those directed against the KRAS/MAPK and PI3K/AKT pathways, as well as with immunotherapies. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate these combinations and unlock the full therapeutic potential of this compound in oncology. Further preclinical and clinical investigations are warranted to validate these promising therapeutic strategies.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Adavivint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as SM04690 or Lorecivivint) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2][3] This pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoarthritis. This compound represents a valuable tool for researchers studying Wnt signaling and for the discovery of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of Wnt signaling.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt signaling pathway through a novel mechanism. It does not target the upstream components like Wnt ligands or their receptors. Instead, it acts intracellularly by inhibiting the activity of two intranuclear kinases: Cdc-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4] The inhibition of these kinases occurs downstream of β-catenin stabilization.

The proposed dual mechanism of action is as follows:

  • CLK2 Inhibition: Leads to alternative mRNA splicing of Wnt target genes and inflammatory cytokines at a post-transcriptional level, resulting in their reduced expression.

  • DYRK1A Inhibition: Blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (which stimulates cartilage homeostasis). This leads to the negative regulation of Wnt signaling and provides direct chondroprotective effects.

This distinct mechanism makes this compound a specific and potent tool for modulating Wnt pathway activity.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 DVL DVL Frizzled->DVL LRP5/6->DVL Destruction_Complex Destruction Complex DVL->Destruction_Complex Inhibits GSK3B GSK3β B-Catenin β-catenin GSK3B->B-Catenin Phosphorylation B-Catenin_nuc β-catenin B-Catenin->B-Catenin_nuc Destruction_Complex->B-Catenin Degradation TCF/LEF TCF/LEF B-Catenin_nuc->TCF/LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, LEF1) TCF/LEF->Wnt_Target_Genes Activates Transcription This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits SRSF SRSF (Splicing Factors) CLK2->SRSF Phosphorylates SIRT1 SIRT1 DYRK1A->SIRT1 Phosphorylates FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates SRSF->Wnt_Target_Genes Alternative Splicing

Caption: this compound inhibits CLK2 and DYRK1A in the nucleus.

Quantitative Data

This compound has demonstrated potent inhibition of the Wnt signaling pathway in various cellular assays. The following table summarizes key quantitative data for this compound.

ParameterCell LineAssay TypeValueReference
EC50 SW480 (human colon cancer)TCF/LEF Reporter Assay19.5 nM[1][2][3]
EC50 Human Mesenchymal Stem Cells (hMSCs)Cell Aggregation Assay10 nM[2]
IC50 -In vitro CLK2 Kinase Assay7.8 nM
IC50 -In vitro DYRK1A Kinase Assay26.9 nM

Experimental Protocols

High-Throughput Screening using a TCF/LEF Luciferase Reporter Assay

This protocol is designed for the screening of compound libraries to identify inhibitors of the Wnt signaling pathway using this compound as a positive control. The SW480 colon cancer cell line, which has a constitutively active Wnt pathway due to a mutation in the APC gene, is a suitable model for this assay.

Materials:

  • SW480 cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (positive control)

  • Compound library of interest

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture SW480 TCF/LEF reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 2% FBS).

    • Seed 5,000 cells in 40 µL of assay medium per well into 384-well plates.

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a dose-response curve for this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) in DMSO.

    • Prepare plates with the compound library, typically at a final concentration of 10 µM.

    • Include negative controls (DMSO vehicle) and positive controls (this compound).

    • Using an automated liquid handler, add 100 nL of compound solution to the corresponding wells.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 20 µL of the firefly luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure firefly luminescence using a plate luminometer.

    • Add 20 µL of the Renilla luciferase reagent (Stop & Glo®) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure Renilla luminescence.

Data Analysis:

  • Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • Percentage Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Normalized Response_sample - Average Normalized Response_positive_control) / (Average Normalized Response_negative_control - Average Normalized Response_positive_control))

  • Dose-Response Curve: For this compound and any identified hits, plot the percentage inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Z'-Factor Calculation: To assess the quality of the HTS assay, calculate the Z'-factor using the signals from the positive (this compound at a high concentration, e.g., 1 µM) and negative (DMSO) controls.

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

G cluster_workflow HTS Workflow for Wnt Signaling Inhibitors Start Start Seed_Cells Seed SW480 TCF/LEF Reporter Cells (384-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compounds (Library, this compound, DMSO) Incubate_24h->Add_Compounds Incubate_48h Incubate 24-48h Add_Compounds->Incubate_48h Luciferase_Assay Perform Dual-Luciferase Assay Incubate_48h->Luciferase_Assay Data_Analysis Data Analysis (Normalization, % Inhibition, IC50) Luciferase_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A typical HTS workflow using this compound.

Secondary Assays: Gene Expression Analysis

To confirm the mechanism of action of identified hits from the primary screen, a secondary assay measuring the expression of Wnt target genes is recommended. This compound treatment has been shown to decrease the expression of Wnt pathway genes such as AXIN2 and LEF1.[3]

Protocol (qRT-PCR):

  • Cell Treatment:

    • Seed SW480 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with identified hit compounds at their IC50 concentration, this compound (e.g., 100 nM) as a positive control, and DMSO as a negative control.

    • Incubate for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Use a SYBR Green-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression in treated cells relative to the DMSO control. A significant decrease in the expression of Wnt target genes would confirm the inhibitory activity of the hit compounds.

Conclusion

This compound is a powerful and specific inhibitor of the canonical Wnt signaling pathway, making it an invaluable tool for high-throughput screening campaigns. The provided protocols for a TCF/LEF luciferase reporter assay and a secondary gene expression analysis offer a robust framework for identifying and validating novel inhibitors of this critical signaling pathway. These application notes should serve as a comprehensive guide for researchers in their drug discovery and development efforts targeting Wnt-driven diseases.

References

Application Notes and Protocols for In Vivo Delivery of Adavivint in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as lorecivivint or SM04690) is a potent and selective small-molecule inhibitor of the canonical Wnt signaling pathway.[1][2] It is under investigation as a potential disease-modifying drug, particularly for osteoarthritis, due to its role in modulating pathways involved in chondrogenesis and inflammation.[2] These application notes provide detailed protocols and guidelines for the in vivo delivery of this compound in animal models, based on currently available information from preclinical and clinical studies.

Signaling Pathway

This compound targets the canonical Wnt signaling pathway. In the absence of a Wnt ligand (the "off-state"), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] This keeps cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated.[1] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[4] this compound inhibits this pathway, thereby modulating the expression of Wnt target genes.[2]

Wnt_Signaling_Pathway cluster_off Wnt Pathway: OFF State cluster_on Wnt Pathway: ON State cluster_nucleus Axin_off Axin APC_off APC GSK3B_off GSK3β CK1a_off CK1α BetaCatenin_off β-catenin Proteasome_off Proteasome BetaCatenin_off->Proteasome_off Degradation DestructionComplex_off Destruction Complex BetaCatenin_off->DestructionComplex_off Phosphorylation Ub_off Ubiquitin Ub_off->BetaCatenin_off Ubiquitination Degraded β-catenin Degraded β-catenin Proteasome_off->Degraded β-catenin Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fz->Dvl LRP->Dvl Dvl->DestructionComplex_off Inhibition BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCF_LEF Activation This compound This compound (SM04690) cluster_on cluster_on This compound->cluster_on Inhibits

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Efficacy Data

The following table summarizes the available efficacy data for this compound in an animal model of osteoarthritis.

Animal ModelAdministration RouteDosageFrequencyOutcomeReference
Rat (ACLT + pMMx OA model)Intra-articular0.3 µgSingle injectionEnhanced cartilage repair and protection[2]

ACLT + pMMx OA: Anterior Cruciate Ligament Tear and partial Medial Meniscectomy Osteoarthritis

Pharmacokinetic and Biodistribution Data

Extensive searches for specific quantitative pharmacokinetic (PK) and biodistribution (BD) data for this compound in animal models did not yield publicly available datasets. Clinical studies in humans have reported that plasma levels of this compound were below the limit of detection following intra-articular injection.[5] Radiolabeled animal studies have suggested a long residence time in the joint of up to 6 months, though specific quantitative data were not provided.[1]

The tables below are provided as templates for researchers to populate with their own experimental data.

Table Template: Pharmacokinetic Parameters of this compound

Animal ModelAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
e.g., Mousee.g., Intravenous
e.g., Rate.g., Intraperitoneal
e.g., Rate.g., Intra-articular

Table Template: Biodistribution of this compound (% Injected Dose per Gram of Tissue - %ID/g)

Animal ModelAdministration RouteTime Point (h)Blood (%ID/g)Heart (%ID/g)Lungs (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Brain (%ID/g)
e.g., Mousee.g., Intravenouse.g., 1
e.g., 24
e.g., Rate.g., Intra-articulare.g., 1
e.g., 24

Experimental Protocols

Formulation and Preparation of this compound for In Vivo Administration

1. Formulation for Parenteral Injection (e.g., Intravenous, Intraperitoneal)

This formulation is suitable for systemic administration where higher solubility is required.

Materials:

  • This compound (SM04690) powder

  • Dimethyl sulfoxide (DMSO), fresh and high purity

  • PEG300

  • Tween-80

  • Sterile ddH₂O (double-distilled water) or saline

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 15 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO. Ensure the powder is completely dissolved.

  • To prepare a 1 mL working solution, take 50 µL of the 15 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.

  • The final concentration of this working solution will be 0.75 mg/mL. The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.

  • This working solution should be prepared fresh on the day of use.[6]

2. Formulation for Intra-articular or Subcutaneous Injection

This formulation may be suitable for localized delivery.

Materials:

  • This compound (SM04690) powder

  • Dimethyl sulfoxide (DMSO), fresh and high purity

  • Corn oil, sterile

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, create a 3.6 mg/mL stock solution.

  • To prepare a 1 mL working solution, add 50 µL of the 3.6 mg/mL clear DMSO stock solution to 950 µL of sterile corn oil.

  • Mix the solution thoroughly.

  • The final concentration of this working solution will be 0.18 mg/mL.

  • This solution should be used immediately after preparation for optimal results.[6]

Protocol for Intra-articular Injection in a Rat Osteoarthritis Model

This protocol is based on a study that demonstrated the efficacy of this compound in a rat model of osteoarthritis.[2]

Animal Model:

  • Sprague-Dawley rats (or other appropriate strain) with surgically induced osteoarthritis (e.g., by anterior cruciate ligament transection and partial medial meniscectomy).

Materials:

  • This compound formulated for injection (see formulation protocols above, adjust concentration as needed).

  • Anesthetic (e.g., isoflurane).

  • Insulin syringes with a 29-31 gauge needle.

  • Clippers and surgical preparation solutions.

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave the fur around the knee joint of the affected limb.

  • Cleanse the injection site with an appropriate antiseptic solution.

  • Flex the knee to a 90-degree angle to open the joint space.

  • Carefully insert the needle into the intra-articular space of the knee joint.

  • Slowly inject the desired volume of the this compound solution. A study has used a volume of 50 µL containing 0.3 µg of this compound.[2]

  • Withdraw the needle and monitor the animal for any immediate adverse reactions.

  • Allow the animal to recover from anesthesia in a clean, warm cage.

  • Monitor the animal post-injection according to the experimental timeline for endpoints such as pain assessment, gait analysis, and histological evaluation of the joint.

Experimental Workflows

General In Vivo Efficacy Study Workflow

This workflow provides a general framework for conducting an in vivo study to evaluate the efficacy of this compound.

general_workflow A Animal Model Selection (e.g., Mouse, Rat) B Group Allocation & Randomization (Treatment vs. Vehicle Control) A->B C This compound Preparation (Formulation & Dosing) B->C D This compound Administration (e.g., IP, IV, SC, IA) C->D E Monitoring (Body weight, clinical signs) D->E F Endpoint Analysis (e.g., Tumor volume, tissue histology, biomarker analysis) E->F At pre-determined time points G Data Analysis & Interpretation F->G

Caption: General workflow for an in vivo efficacy study with this compound.
Workflow for a Rat Osteoarthritis Study

This workflow is more specific to studies investigating the effect of this compound on osteoarthritis.

oa_workflow A Induction of Osteoarthritis (e.g., ACLT + pMMx in rats) B Baseline Assessment (e.g., Gait analysis, pain scoring) A->B C Group Randomization (this compound vs. Vehicle) B->C D Intra-articular Injection of this compound or Vehicle C->D E Post-injection Monitoring (Regular assessment of pain and function) D->E F Terminal Endpoint (e.g., 8-12 weeks post-injection) E->F G Tissue Collection (Knee joints for histology) F->G H Histopathological Analysis (e.g., OARSI scoring) G->H I Data Analysis H->I

Caption: Workflow for an this compound study in a rat model of osteoarthritis.

References

Application Note: Detecting Adavivint's Effect on Wnt Signaling Targets Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using Western blot analysis to quantify the effects of Adavivint (also known as Lorecivivint or SM04690), a novel Wnt signaling pathway inhibitor, on the expression of key downstream target proteins.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation.[1][2] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound is a potent and selective small-molecule inhibitor of the canonical Wnt pathway.[4][5] Unlike inhibitors that target β-catenin directly, this compound functions downstream of β-catenin by inhibiting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[6][7][8][9] This inhibition modulates Wnt signaling, leading to a decrease in the expression of key target genes like c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[1][4]

This application note details a Western blot protocol to assess the dose-dependent effect of this compound on the protein levels of total β-catenin, c-Myc, and Cyclin D1 in a relevant cancer cell line.

Signaling Pathway Overview

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the inhibition of a "destruction complex" (comprising APC, Axin, and GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt activation stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of target genes. This compound intervenes in the nucleus by inhibiting CLK2 and DYRK1A, which are involved in the regulation of this transcriptional activation.[6][7][8]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP56 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds WntTargets Wnt Target Genes (c-Myc, Cyclin D1) BetaCatenin_nuc->WntTargets Activates Transcription TCF_LEF->WntTargets Activates Transcription CLK2_DYRK1A CLK2 / DYRK1A This compound This compound This compound->CLK2_DYRK1A Inhibits Experimental_Workflow start Start: Seed SW480 Cells culture Culture Cells to 70-80% Confluency start->culture treat Treat with Vehicle (DMSO) or This compound (0, 10, 50, 100 nM) for 24 hours culture->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify prepare Sample Preparation with Laemmli Buffer & Denaturation quantify->prepare sds_page SDS-PAGE Gel Electrophoresis prepare->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking with 5% Non-fat Milk transfer->block primary_ab Primary Antibody Incubation (β-catenin, c-Myc, Cyclin D1, GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end End: Data Interpretation analyze->end

References

Application Notes and Protocols: Adavivint for Inducing Chondrogenesis in Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adavivint (formerly, SM04690; lorecivivint) is a small-molecule inhibitor of the Wnt signaling pathway being investigated as a potential disease-modifying drug for osteoarthritis.[1][2] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming and maintaining healthy cartilage.[3] Overactivity of the Wnt signaling pathway is implicated in osteoarthritis, leading to cartilage degradation and abnormal bone formation (osteophytes).[4][5] By modulating this pathway, this compound redirects the fate of progenitor stem cells within the joint towards a chondrogenic lineage, thereby potentially stimulating cartilage regeneration and reducing inflammation.[4][5] These application notes provide an overview of the mechanism of action, relevant data, and a detailed protocol for using this compound to induce chondrogenesis in MSCs in vitro.

Mechanism of Action

This compound functions as a modulator of the canonical Wnt signaling pathway through a novel mechanism that does not directly target β-catenin. Instead, it inhibits two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .[3][6][7]

  • CLK2 Inhibition : Inhibition of CLK2 alters the phosphorylation of serine/arginine-rich (SR) splicing factors. This interferes with mRNA splicing at a post-transcriptional level, leading to reduced expression of Wnt target genes and is thought to induce early chondrogenesis.[6][7]

  • DYRK1A Inhibition : Inhibition of DYRK1A prevents the phosphorylation of SIRT1 and FOXO1. This action enhances the function of mature chondrocytes and contributes to the anti-inflammatory effects of the molecule.[6][7]

This dual inhibition effectively downregulates the Wnt pathway, promoting chondrogenesis and chondrocyte health while simultaneously reducing the expression of inflammatory and catabolic factors.[6]

Adavivint_Mechanism This compound inhibits CLK2 and DYRK1A to modulate Wnt signaling. cluster_nucleus Nucleus This compound This compound (Lorecivivint) CLK2 CLK2 This compound->CLK2 DYRK1A DYRK1A This compound->DYRK1A SRSFs SR Splicing Factors (Phosphorylated) CLK2->SRSFs P Chondrogenesis Chondrogenesis & Cartilage Homeostasis CLK2->Chondrogenesis Inhibits Early Chondrogenesis SIRT1_FOXO1 SIRT1 / FOXO1 (Phosphorylated) DYRK1A->SIRT1_FOXO1 P DYRK1A->Chondrogenesis Inhibits Mature Chondrocyte Function Wnt_Target_Genes Wnt Target Genes & Inflammatory Cytokines SRSFs->Wnt_Target_Genes Promotes Expression SIRT1_FOXO1->Wnt_Target_Genes Promotes Expression

Caption: this compound inhibits nuclear kinases CLK2 and DYRK1A, leading to reduced Wnt pathway activity and promotion of chondrogenesis.

Data Presentation

Table 1: Summary of Preclinical In Vitro & In Vivo Effects of this compound

This table summarizes the observed effects of this compound (lorecivivint/SM04690) in non-clinical studies. Specific quantitative data on gene expression fold-change in MSCs is limited in publicly available literature.

Assay / Model SystemEffective Concentration / DoseKey FindingsReference(s)
TCF/LEF Reporter Assay (SW480 cells)EC₅₀ = 19.5 nMPotent and selective inhibition of canonical Wnt signaling.[2][8]
Human Mesenchymal Stem Cell (hMSC) AggregationEC₅₀ = 10 nMEnhances MSC aggregation, a key early step in chondrogenesis.[9]
hMSCs and Chondrocytes30 nMProtects chondrocytes from catabolic breakdown.[2][9]
hMSCs and ChondrocytesNot SpecifiedPotently inhibited CLK-mediated phosphorylation of SRSF proteins and DYRK1A-mediated phosphorylation of SIRT1 and FOXO1.[6]
Rat Meniscal Explants30 nMInhibited expression of MMP1, MMP3, and MMP13.[4][10]
Rat MIA-Induced OA Model0.3 µg (IA Injection)Increased expression of Collagen types I, II, and III; decreased expression of MMPs and inflammatory cytokines (TNFα, IL-6).[4][10]

EC₅₀: Half-maximal effective concentration; IA: Intra-articular; MMP: Matrix Metalloproteinase; MIA: Monosodium Iodoacetate.

Table 2: Summary of Phase II Clinical Trial Efficacy Data (52-Week Results)

This table presents key efficacy outcomes for the 0.07 mg dose of this compound compared to placebo in a subgroup of patients with unilateral knee osteoarthritis symptoms.[3][11]

Efficacy Endpoint0.07 mg this compound (Change from Baseline)Placebo (Change from Baseline)Between-Group Difference [95% CI]P-Value
WOMAC Pain Score (0-100, lower is better)-23.5 ± 2.1 (at 13 weeks)-22.1 ± 2.1 (at 13 weeks)-8.73 [-17.44, -0.03] (at 52 weeks)0.049
WOMAC Function Score (0-100, lower is better)Not specified in abstractNot specified in abstract-10.26 [-19.82, -0.69] (at 52 weeks)0.036
Medial Joint Space Width (JSW) (mm)IncreaseDecrease/Stable+0.39 mm [0.06, 0.72] (at 52 weeks)0.021

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; CI: Confidence Interval. Data represents mean ± SD where available or mean difference.

Experimental Protocols

Workflow for this compound-Induced Chondrogenesis of MSCs

Chondrogenesis_Workflow MSC_Isolation 1. Isolate & Expand Mesenchymal Stem Cells (e.g., from Bone Marrow) Cell_Harvest 2. Harvest & Count Expanded MSCs MSC_Isolation->Cell_Harvest Pellet_Formation 3. Create 3D Cell Pellets (2.5 x 10^5 cells/pellet) via Centrifugation Cell_Harvest->Pellet_Formation Media_Change 4. Culture in Chondrogenic Medium + this compound (10-30 nM) Pellet_Formation->Media_Change Incubation 5. Incubate for 21-28 Days (Change medium every 2-3 days) Media_Change->Incubation Histology 6a. Histology (Alcian Blue for GAG, Immunostaining for Collagen II) Incubation->Histology Harvest Pellets qPCR 6b. Gene Expression (qPCR for SOX9, ACAN, COL2A1) Incubation->qPCR Harvest Pellets Biochem 6c. Biochemical Assays (GAG & DNA Content) Incubation->Biochem Harvest Pellets

Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis using this compound in a 3D pellet culture system.

Protocol 1: Chondrogenic Differentiation of MSCs in Pellet Culture

This protocol is adapted from established methods for MSC chondrogenesis via Wnt pathway modulation.[12] Researchers should optimize this compound concentration for their specific MSC source and experimental goals. A starting concentration of 10-30 nM is recommended based on published in vitro data.[2][9]

Materials:

  • Human Mesenchymal Stem Cells (e.g., bone marrow-derived)

  • Complete MSC Expansion Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (SM04690/Lorecivivint), prepared in a DMSO stock solution

  • 15 mL Polypropylene Conical Tubes

  • Basal Chondrogenic Medium:

    • High-glucose DMEM

    • 1% ITS+ Premix (Insulin, Transferrin, Selenous Acid)

    • 100 nM Dexamethasone

    • 50 µg/mL Ascorbate-2-phosphate

    • 40 µg/mL L-proline

    • 100 µg/mL Sodium Pyruvate

    • 1% Penicillin-Streptomycin

  • Reagents for analysis (e.g., TRIzol, qPCR reagents, Alcian Blue stain, papain digestion solution)

Procedure:

  • MSC Expansion: Culture MSCs in T-75 or T-150 flasks with complete expansion medium until they reach 80-90% confluency.

  • Cell Harvest: a. Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA. b. Neutralize trypsin with expansion medium, transfer cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in expansion medium and perform a cell count using a hemocytometer or automated cell counter.

  • Pellet Formation: a. Aliquot 2.5 x 10⁵ cells into each 15 mL polypropylene conical tube. b. Centrifuge the tubes at 450 x g for 10 minutes at room temperature. Do not aspirate the supernatant. c. Loosen the caps to allow for gas exchange and place the tubes upright in a 37°C, 5% CO₂ incubator. A cell pellet should form at the bottom of the tube within 24 hours.

  • Chondrogenic Induction: a. After 24 hours, carefully aspirate the supernatant, leaving the cell pellet undisturbed. b. Prepare the Complete Chondrogenic Medium : To the Basal Chondrogenic Medium, add this compound to the desired final concentration (e.g., 30 nM). Also prepare a vehicle control medium containing an equivalent concentration of DMSO. c. Gently add 0.5 mL of the appropriate medium (this compound or Vehicle Control) to each tube.

  • Maintenance Culture: a. Culture the pellets for 21 to 28 days in a 37°C, 5% CO₂ incubator. b. Every 2-3 days, carefully remove the spent medium with a pipette and replace it with 0.5 mL of fresh, pre-warmed Complete Chondrogenic Medium (with this compound or vehicle). Be careful not to aspirate the pellet.

  • Harvest and Analysis: After the culture period, harvest the pellets for downstream analysis.

    • For Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Alcian Blue (for glycosaminoglycans) or perform immunohistochemistry for Collagen Type II.

    • For Gene Expression: Homogenize pellets in TRIzol reagent, extract RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II, alpha 1).

    • For Biochemical Analysis: Digest pellets (e.g., with papain), and quantify total glycosaminoglycan (GAG) content using the DMMB assay and DNA content using a fluorometric assay (e.g., Hoechst or PicoGreen). Normalize GAG content to DNA content.

References

Application Notes and Protocols for Adavivint in a Rat Model of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management. Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule that has emerged as a potential disease-modifying osteoarthritis drug (DMOAD).[1][2] This document provides detailed application notes and protocols for the use of this compound in a rat model of osteoarthritis, intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[3][4] Dysregulation of the Wnt pathway has been implicated in the pathogenesis of OA, contributing to cartilage degradation and an imbalance in joint homeostasis.[5][6] this compound's unique mechanism of action, targeting intranuclear kinases, offers a novel therapeutic strategy to potentially slow or reverse the progression of OA.

Mechanism of Action

This compound modulates the Wnt signaling pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][7] This inhibition occurs downstream of β-catenin. The dual inhibition is thought to have a two-pronged effect on chondrocytes: CLK2 inhibition may promote early chondrogenesis, while DYRK1A inhibition may enhance the function of mature chondrocytes.[5][6] By modulating the Wnt pathway, this compound has been shown in preclinical studies to protect chondrocytes from catabolic breakdown and reduce inflammation.[1]

Adavivint_Mechanism_of_Action cluster_wnt Wnt Signaling Pathway cluster_this compound This compound Intervention Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Beta_Catenin β-catenin Frizzled_LRP->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., MMPs, Inflammatory Cytokines) TCF_LEF->Target_Genes Activates This compound This compound (Lorecivivint/SM04690) CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits CLK2->TCF_LEF Modulates Splicing Factors DYRK1A->TCF_LEF Modulates Transcription Factors Experimental_Workflow cluster_setup Phase 1: OA Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) OA_Induction OA Induction (MIA Injection, Day 0) Animal_Acclimation->OA_Induction Treatment_Start This compound/Vehicle Injection (e.g., Week 2-4) OA_Induction->Treatment_Start Behavioral_Testing Behavioral Testing (e.g., Weight Bearing) (Weekly) Treatment_Start->Behavioral_Testing Endpoint Study Endpoint (e.g., Week 12) Behavioral_Testing->Endpoint Histology Histological Analysis (OARSI Scoring) Endpoint->Histology Biomarkers Biomarker Analysis (e.g., Synovial Fluid, Cartilage) Endpoint->Biomarkers

References

Troubleshooting & Optimization

Troubleshooting lack of Adavivint efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adavivint (also known as Lorecivivint or SM04690).

Troubleshooting Guides

Experiments with small molecule inhibitors like this compound can sometimes yield unexpected results. This guide provides solutions to common problems encountered during in vitro and in vivo studies.

In Vitro Experiment Troubleshooting

Issue Potential Cause Recommended Solution
Reduced or no inhibition of Wnt signaling (e.g., no change in β-catenin levels). Compound Degradation: this compound may have degraded due to improper storage.Store this compound powder at -20°C (stable for up to 3 years) and stock solutions in DMSO at -80°C (stable for up to 1 year)[1][2]. Avoid repeated freeze-thaw cycles.
Inadequate Cellular Uptake: The compound may not be effectively entering the cells.Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or altered cell permeability. Optimize incubation time and this compound concentration.
Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect changes.Confirm the cell line used has an active Wnt signaling pathway. Use a sensitive detection method, such as a TCF/LEF reporter assay, or measure the expression of downstream Wnt target genes like AXIN2 or LEF1[1].
Inconsistent results between experiments. Solubility Issues: this compound is insoluble in water and ethanol[1]. Precipitation in aqueous media can lead to variable effective concentrations.Prepare a high-concentration stock solution in fresh, anhydrous DMSO (this compound is soluble in DMSO up to ~33 mg/mL)[1][3]. When diluting into aqueous media, ensure rapid and thorough mixing. Sonication may aid dissolution[3].
Cell Line Variability: Different cell passages may respond differently.Use cells within a consistent and low passage number range for all experiments.
Observed cell toxicity at expected effective concentrations. Off-Target Effects: At higher concentrations, this compound may have off-target effects.Perform a dose-response curve to determine the optimal concentration range for Wnt inhibition versus cytotoxicity.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess solvent toxicity.

In Vivo Experiment Troubleshooting

Issue Potential Cause Recommended Solution
Lack of efficacy in animal models. Poor Bioavailability/Drug Delivery: The compound may not be reaching the target tissue at a sufficient concentration.For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[3]. The chosen route of administration should be appropriate for the target tissue.
Rapid Metabolism or Clearance: The compound may be cleared from the system too quickly.The dosing schedule may need to be optimized. Consider pharmacokinetic studies to determine the half-life of this compound in your animal model.
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or have a Wnt signaling pathway that is responsive to this compound.Thoroughly research and select an animal model where the Wnt pathway is known to be a key driver of the pathology being studied.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the canonical Wnt signaling pathway[1][3]. It functions by inhibiting the intranuclear kinases CLK2 (Cdc2-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). This inhibition modulates the Wnt pathway downstream of β-catenin.

Q2: How should I prepare and store this compound?

A2: this compound powder should be stored at -20°C for up to three years. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[1][2]. This compound is insoluble in water and ethanol[1].

Q3: What is a typical effective concentration of this compound for in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and assay. It has an EC50 of 19.5 nM in a TCF/LEF reporter assay in SW480 colon cancer cells[1][2]. For other cell-based assays, concentrations in the range of 10-100 nM have been shown to be effective[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound be used in vivo?

A4: Yes, this compound has been used in in vivo studies. For example, intra-articular injections of 0.3 µg have been used in rat models of osteoarthritis[1][2]. The formulation for in vivo use typically involves solvents like DMSO and PEG300 to ensure solubility[3].

Q5: How can I confirm that this compound is inhibiting the Wnt pathway in my experiment?

A5: Wnt pathway inhibition can be confirmed by several methods. A common approach is to perform a Western blot to assess the protein levels of active β-catenin (non-phosphorylated) and total β-catenin. Additionally, you can measure the mRNA or protein levels of downstream Wnt target genes such as AXIN2, LEF1, TCF7, and c-MYC using qRT-PCR or Western blotting[1]. A TCF/LEF reporter assay is also a direct and quantitative method to measure Wnt signaling activity.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.

  • Materials:

    • Adherent cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting or using an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

2. Western Blot for β-catenin

This protocol is for detecting changes in β-catenin protein levels following treatment with this compound.

  • Materials:

    • Cells treated with this compound and a vehicle control

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against β-catenin

    • Primary antibody for a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Prepare protein samples for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription This compound This compound CLK2_DYRK1A CLK2 / DYRK1A This compound->CLK2_DYRK1A inhibits CLK2_DYRK1A->TCF_LEF modulates

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Lack of this compound Efficacy Check_Storage Check Compound Storage (-20°C powder, -80°C stock) Start->Check_Storage Check_Solubility Verify Solubility (Fresh DMSO, proper dilution) Check_Storage->Check_Solubility Proper New_Aliquot Use a new aliquot of this compound Check_Storage->New_Aliquot Improper Check_Concentration Optimize Concentration (Dose-response curve) Check_Solubility->Check_Concentration Clear Solution Prepare_Fresh Prepare fresh stock solution Check_Solubility->Prepare_Fresh Precipitation Observed Check_CellLine Validate Cell Line (Active Wnt pathway, low passage) Check_Concentration->Check_CellLine Effective Consult_Literature Consult literature for effective concentrations Check_Concentration->Consult_Literature Ineffective Check_Assay Assess Assay Readout (Sensitive endpoint, e.g., qPCR, reporter assay) Check_CellLine->Check_Assay Validated Test_PositiveControl Test a known Wnt activator/inhibitor Check_CellLine->Test_PositiveControl Uncertain Re_evaluate Re-evaluate experimental design Check_Assay->Re_evaluate Issue Resolved Check_Assay->Re_evaluate Issue Persists New_Aliquot->Check_Solubility Prepare_Fresh->Check_Concentration Consult_Literature->Check_CellLine Test_PositiveControl->Check_Assay

Caption: Troubleshooting workflow for lack of this compound efficacy in experiments.

References

Technical Support Center: Adavivint (Lorecivivint, SM04690)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adavivint (Lorecivivint, SM04690). The information provided addresses potential issues related to the on-target and off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1] It functions by targeting and inhibiting the activity of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition occurs downstream of β-catenin and modulates the Wnt pathway by affecting the phosphorylation of serine/arginine-rich (SR) splicing factors by CLK2, and the phosphorylation of SIRT1 and FOXO1 by DYRK1A.

Q2: What are the known on-target and off-target kinase activities of this compound?

A2: this compound potently inhibits its primary targets, CLK2 and DYRK1A. In a broad kinase panel of 318 kinases, this compound demonstrated high selectivity. However, at a concentration of 0.5 µM, it was found to inhibit seven other kinases by more than 90%. The on-target and significant off-target activities are summarized in the table below.

Data Presentation

Table 1: this compound (SM04690) Kinase Inhibition Profile

Kinase TargetTypeIC50 (nM)Percent Inhibition @ 0.5 µM
CLK2On-target7.8>90%
DYRK1AOn-target26.9>90%
CLK1Off-target50 - 500>90%
CLK3Off-target50 - 500>90%
DYRK1BOff-target50 - 500>90%
HIPK2Off-target50 - 500>90%
HIPK3Off-target50 - 500>90%
Haspin (GSG2)Off-target50 - 500>90%
Homeodomain-interacting protein kinase 1 (HIPK1)Off-target50 - 500>90%

Data compiled from publicly available information. IC50 values for off-target kinases are presented as a range based on available data.

Troubleshooting Guides

Issue 1: I am observing unexpected cellular phenotypes that are not consistent with Wnt pathway inhibition.

  • Possible Cause: This could be due to this compound's off-target effects on other kinases, or on-target effects of CLK2/DYRK1A inhibition that are independent of the Wnt pathway.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Perform a dose-response experiment for your observed phenotype and compare it to the EC50 for Wnt signaling inhibition (typically in the low nanomolar range). A significant rightward shift in the dose-response for the unexpected phenotype may suggest an off-target effect that occurs at higher concentrations.

    • Use a Structurally Unrelated Wnt Inhibitor: Treat your cells with a different class of Wnt inhibitor that does not target CLK2/DYRK1A. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.

    • Rescue Experiment: If you suspect an off-target effect on a specific kinase (e.g., HIPK2), you can attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.

    • Consider On-Target, Non-Wnt Effects: Inhibition of CLK2 can affect RNA splicing, and DYRK1A is involved in regulating the cell cycle and neurodevelopment. The observed phenotype might be a consequence of these on-target activities. Review the literature for known functions of CLK2 and DYRK1A in your experimental system.

Issue 2: I am seeing inconsistent results in my TCF/LEF reporter assays.

  • Possible Cause: Inconsistent results in reporter assays can be due to several factors, including cell passage number, transfection efficiency, and assay conditions.

  • Troubleshooting Steps:

    • Cell Line Stability: Ensure you are using a stable TCF/LEF reporter cell line and that the cells are within a consistent and low passage number range.

    • Optimize Stimulation: The concentration and quality of the Wnt ligand (e.g., Wnt3a) or GSK3β inhibitor (e.g., CHIR99021) used to activate the pathway are critical. Titrate your activator to determine the optimal concentration for a robust and reproducible signal window.

    • Assay Controls: Always include appropriate controls:

      • Unstimulated cells (basal activity)

      • Vehicle control (e.g., DMSO)

      • Positive control Wnt pathway activator

      • Positive control inhibitor (a known Wnt inhibitor)

    • Incubation Times: Optimize the incubation times for both the this compound treatment and the pathway activation to ensure you are measuring the effect at the optimal time point.

Issue 3: My qPCR results for Wnt target genes (e.g., AXIN2, LEF1) are variable after this compound treatment.

  • Possible Cause: Variability in qPCR can stem from RNA quality, reverse transcription efficiency, and primer performance.

  • Troubleshooting Steps:

    • RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis. Check the A260/280 and A260/230 ratios and consider running an RNA integrity gel.

    • Primer Validation: Validate your qPCR primers for efficiency and specificity. Run a standard curve to ensure the efficiency is between 90-110% and a melt curve to check for a single product.

    • Reference Gene Selection: Use at least two stable reference genes for normalization. The stability of the reference genes should be validated for your specific experimental conditions.

    • Time Course Experiment: The transcriptional response of Wnt target genes can be dynamic. Perform a time-course experiment to identify the optimal time point for measuring changes in gene expression after this compound treatment.

Experimental Protocols

1. TCF/LEF Luciferase Reporter Assay

  • Objective: To quantify the inhibition of canonical Wnt signaling by this compound.

  • Methodology:

    • Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter into a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well in complete growth medium. Allow cells to adhere overnight.

    • Compound Treatment: The next day, replace the medium with a serum-free or low-serum medium. Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours.

    • Wnt Pathway Activation: Stimulate the Wnt pathway by adding a pre-determined optimal concentration of a Wnt agonist (e.g., Wnt3a conditioned media or recombinant Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021).

    • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized data as a percentage of the stimulated control and fit to a four-parameter logistic equation to determine the EC50.

2. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 of this compound against a specific kinase.

  • Methodology:

    • Reagents:

      • Purified recombinant kinase

      • Kinase-specific substrate (peptide or protein)

      • ATP

      • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

      • This compound serially diluted in DMSO

      • Kinase detection reagent (e.g., ADP-Glo, LanthaScreen)

    • Assay Setup: In a 384-well plate, add the assay buffer, the kinase, and the serially diluted this compound or DMSO vehicle.

    • Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Reaction Termination and Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

    • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

3. qPCR for Wnt Target Gene Expression

  • Objective: To measure the effect of this compound on the transcription of Wnt target genes.

  • Methodology:

    • Cell Culture and Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for a specified period (e.g., 6, 12, or 24 hours).

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with validated primers for your target genes (e.g., AXIN2, LEF1) and at least two stable reference genes.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Axin Axin Dvl->Axin Inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates for degradation CK1 CK1α CK1->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, LEF1) TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Canonical Wnt Signaling Pathway.

Adavivint_Mechanism cluster_nucleus Nucleus This compound This compound (SM04690) CLK2 CLK2 This compound->CLK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits SR_Factors SR Splicing Factors CLK2->SR_Factors Phosphorylates SIRT1_FOXO1 SIRT1 / FOXO1 DYRK1A->SIRT1_FOXO1 Phosphorylates Wnt_Pathway_Modulation Wnt Pathway Modulation SR_Factors->Wnt_Pathway_Modulation SIRT1_FOXO1->Wnt_Pathway_Modulation

Caption: Mechanism of Action of this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Compare_Potency Compare Phenotype Potency to On-Target Potency Dose_Response->Compare_Potency Off_Target Likely Off-Target Effect Compare_Potency->Off_Target Potency Differs On_Target Likely On-Target Effect Compare_Potency->On_Target Potency Similar Unrelated_Inhibitor Test with Structurally Unrelated Inhibitor Off_Target->Unrelated_Inhibitor Kinase_Panel Perform Kinase Panel Screen Off_Target->Kinase_Panel Phenotype_Replicated Phenotype Replicated? Unrelated_Inhibitor->Phenotype_Replicated Phenotype_Replicated->Off_Target No Phenotype_Replicated->On_Target Yes Identify_Off_Targets Identify Potential Off-Target Kinases Kinase_Panel->Identify_Off_Targets

Caption: Workflow for Investigating Off-Target Effects.

References

How to assess and minimize Adavivint-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Adavivint (also known as Lorecivivint or SM04690), a potent Wnt pathway inhibitor. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you assess and minimize this compound-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?

A1: this compound is a small molecule that selectively inhibits the canonical Wnt signaling pathway. It functions by targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1] By inhibiting these kinases, this compound modulates Wnt signaling downstream of β-catenin. The Wnt pathway is crucial for cell proliferation, differentiation, and survival.[1] Consequently, its inhibition can lead to decreased viability and apoptosis in cells that are dependent on this pathway for growth, such as certain cancer cells.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: The degree of cytotoxicity is highly dependent on the cell type. In cancer cells where the Wnt pathway is aberrantly activated and drives proliferation, cytotoxicity is an expected on-target effect. However, in non-cancerous cells or cancer cells not driven by Wnt signaling, high levels of cytotoxicity may indicate off-target effects or other experimental issues. It is crucial to distinguish between on-target and off-target cytotoxicity.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Common indicators of cytotoxicity include:

  • A decrease in cell proliferation and viability, which can be measured by assays such as MTT, MTS, or CellTiter-Glo®.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and the appearance of apoptotic bodies.

  • Increased membrane permeability, detectable with dyes like trypan blue or propidium iodide.

  • Activation of apoptotic pathways, which can be confirmed by assays for caspase activation, DNA fragmentation (TUNEL assay), or Annexin V staining.

Q4: What is the difference between apoptosis, necrosis, and necroptosis, and which is more likely with this compound?

A4:

  • Apoptosis is a programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing a significant inflammatory response. It is a caspase-dependent process.

  • Necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation.

  • Necroptosis is a programmed form of necrosis that is independent of caspases and is mediated by RIPK1 and RIPK3 kinases.

Inhibition of survival signaling pathways like Wnt by this compound is more likely to induce a controlled apoptotic cell death. However, at very high concentrations or in certain cell types, necrotic cell death could also occur.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity in Target Cells

If you observe excessive cell death in your target cancer cell line at concentrations expected to be therapeutic, consider the following:

Potential Cause Recommended Solution
High Sensitivity of Cell Line Different cell lines exhibit varying dependence on the Wnt pathway. Your cell line may be exceptionally sensitive.
Action: Perform a detailed dose-response curve starting from a very low concentration to determine the precise IC50 for cytotoxicity.
Off-Target Effects At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.
Action: Compare the cytotoxic concentration with the IC50 for CLK2 and DYRK1A inhibition (5.8 nM and 26.9 nM, respectively).[1] If cytotoxicity occurs at significantly higher concentrations, off-target effects are more likely. Consider using a lower, more specific concentration.
Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.
Action: Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤0.1%). Run a vehicle control (media with DMSO only) to assess solvent toxicity.
Incorrect Compound Concentration Errors in calculating dilutions or weighing the compound can lead to unexpectedly high concentrations.
Action: Double-check all calculations and ensure your stock solution was prepared correctly. If possible, have the concentration of your stock solution verified.
Issue 2: Significant Cytotoxicity in Non-Cancerous or Control Cell Lines

Observing toxicity in normal cells is a concern for therapeutic applications and can complicate experimental interpretation.

Potential Cause Recommended Solution
On-Target Effects in Normal Cells Some normal cell types may also rely on Wnt signaling for their maintenance and proliferation.
Action: Research the role of the Wnt pathway in your specific non-cancerous cell line. If Wnt signaling is active, some level of cytotoxicity may be expected.
Off-Target Kinase Inhibition This compound may inhibit other kinases that are important for the survival of your control cells.
Action: Refer to kinase profiling data for this compound to identify potential off-target kinases. If your control cells are known to be sensitive to the inhibition of these off-targets, this could be the cause.
Extended Exposure Time Prolonged exposure to this compound may lead to cumulative toxic effects.
Action: Perform a time-course experiment to determine the optimal treatment duration that achieves the desired effect on target cells while minimizing toxicity in control cells.
Sub-optimal Cell Culture Conditions Stressed cells are more susceptible to drug-induced toxicity.
Action: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Maintain optimal culture conditions (media, serum, CO2, humidity).

Quantitative Data Summary

While specific IC50 values for this compound-induced cytotoxicity across a wide range of cell lines are not extensively published in a consolidated format, the following table provides key inhibitory concentrations for its primary targets. Researchers should empirically determine the cytotoxic IC50 for their specific cell line of interest.

Parameter Concentration Assay/System
CLK2 Inhibition (IC50) 5.8 nMIn vitro kinase assay
DYRK1A Inhibition (IC50) 26.9 nMIn vitro kinase assay
Wnt Pathway Inhibition (EC50) 3 nMTCF/LEF reporter assay

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the existing medium and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration. Include untreated and vehicle-treated controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription This compound This compound (SM04690) CLK2_DYRK1A CLK2 / DYRK1A This compound->CLK2_DYRK1A inhibits CLK2_DYRK1A->TCF_LEF modulates

Caption: this compound inhibits Wnt signaling by targeting CLK2 and DYRK1A kinases.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture seed_cells Seed Cells in Microplate start->seed_cells treat_this compound Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_this compound incubate Incubate (e.g., 24, 48, 72h) treat_this compound->incubate viability_assay Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo) incubate->caspase_assay analyze_data Data Analysis (Calculate IC50, % Apoptosis) viability_assay->analyze_data apoptosis_assay->analyze_data caspase_assay->analyze_data troubleshoot Troubleshoot Unexpected Results analyze_data->troubleshoot troubleshoot->treat_this compound Optimize Conditions end End: Conclude Cytotoxic Profile troubleshoot->end

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

References

Adavivint Technical Support Center: Enhancing Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Adavivint in cell culture, with a focus on improving its stability and ensuring reliable experimental outcomes. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

IssuePossible Cause(s)Recommended Action(s)
Reduced or No Compound Activity 1. Improper Storage: this compound powder or stock solutions may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles.- Store this compound powder at -20°C for up to 3 years. - Prepare aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. Instability in Media: this compound may degrade in cell culture media at 37°C over the course of a long experiment.- For experiments longer than 48-72 hours, consider replenishing the media with freshly diluted this compound every 2-3 days. - Minimize exposure of media containing this compound to light.
3. Incorrect Working Concentration: The concentration of this compound may be too low to elicit a biological response.- The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - this compound has an EC50 of 19.5 nM for inhibiting the TCF/LEF reporter in SW480 cells and 10 nM for enhancing aggregation of human mesenchymal stem cells (hMSCs).[1] A common starting concentration for in vitro studies is in the low nanomolar range (e.g., 10-100 nM).
Precipitation in Media 1. High Concentration: The final concentration of this compound in the cell culture media may exceed its solubility.- Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to maintain solubility. - When preparing the working solution, add the this compound stock solution to the media dropwise while gently vortexing to ensure proper mixing. - If precipitation persists, consider using a lower working concentration.
2. Interaction with Media Components: Components in the serum or media supplements may cause this compound to precipitate.- Test the solubility of this compound in your specific basal media and with your serum and supplement concentrations. - If necessary, consider using a serum-free or reduced-serum media formulation for the duration of the treatment.
Unexpected Cell Morphology or Reduced Viability 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally not exceeding 0.1%. - Always include a vehicle control (media with the same concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.
2. Off-Target Effects or High Concentration: The concentration of this compound may be too high, leading to cytotoxicity.- Perform a cell viability assay (e.g., MTT, PrestoBlue) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line. - Observe cell morphology closely at different concentrations and time points. Signs of toxicity can include cell rounding, detachment, and the appearance of apoptotic bodies.
3. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and morphology.- Regularly check your cell cultures for any signs of contamination. - Maintain sterile techniques during all experimental procedures.
Inconsistent Experimental Results 1. Variability in Compound Aliquots: Inconsistent concentrations between aliquots of the stock solution.- Ensure the stock solution is thoroughly mixed before aliquoting. - Use calibrated pipettes for all dilutions.
2. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to different responses to this compound.- Ensure a uniform single-cell suspension before seeding. - Use a consistent seeding density across all wells and experiments.
3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including this compound.- To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, you can dissolve it at a concentration of 10 mM. To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] When preparing your working solution, thaw an aliquot and dilute it directly into your pre-warmed cell culture medium.

Q2: What is the recommended working concentration of this compound?

A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. This compound is a potent inhibitor of the Wnt signaling pathway, with an EC50 of 19.5 nM in a TCF/LEF reporter assay using SW480 colon cancer cells.[1] For applications such as inducing chondrogenesis in mesenchymal stem cells, concentrations in the range of 10 nM to 100 nM are commonly used. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.

Q3: How stable is this compound in cell culture media at 37°C?

A3: While specific quantitative stability data for this compound in cell culture media at 37°C is not extensively published, small molecule inhibitors can exhibit varying degrees of stability under these conditions. Factors such as the composition of the media, pH, and exposure to light can influence degradation. For experiments that extend beyond 48-72 hours, it is good practice to replace the medium with fresh medium containing this compound every 2 to 3 days to ensure a consistent and effective concentration of the compound.

Q4: Can I use this compound in serum-containing media?

A4: Yes, this compound can be used in cell culture media containing fetal bovine serum (FBS) or other sera. However, it is important to be aware that components in the serum can sometimes interact with small molecules, potentially affecting their solubility and activity. If you observe precipitation or reduced efficacy, you may need to test different serum concentrations or consider using a serum-free medium for the duration of the this compound treatment.

Q5: What is the mechanism of action of this compound?

A5: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway. It functions by targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, this compound modulates the phosphorylation of downstream targets, which ultimately leads to the suppression of Wnt-responsive gene expression. This mechanism is distinct from other Wnt inhibitors that target more upstream components of the pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a detailed method for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Pre-warmed cell culture medium

Procedure:

1. Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Reconstitute the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 505.55 g/mol ), add 197.8 µL of DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 10 µL aliquots). e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

2. Working Solution Preparation (e.g., 100 nM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of media with a final concentration of 100 nM this compound, add 1 µL of the 10 mM stock solution to 10 mL of media. c. Mix the working solution thoroughly by gentle inversion or pipetting. d. Use the working solution immediately for treating your cells.

Protocol 2: Induction of Chondrogenic Differentiation in Mesenchymal Stem Cells (MSCs) using this compound

This protocol outlines a method for inducing chondrogenesis in MSCs by inhibiting the Wnt signaling pathway with this compound.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL bFGF)

  • Chondrogenic basal medium (e.g., DMEM-high glucose, 1% Penicillin-Streptomycin, 1X ITS+ supplement, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate)

  • TGF-β3 (10 ng/mL final concentration)

  • This compound (100 nM final concentration)

  • Sterile conical tubes and cell culture plates/flasks

  • Micromass culture plates or 15 mL conical tubes for pellet culture

Procedure:

1. Expansion of hMSCs: a. Culture hMSCs in MSC expansion medium at 37°C in a humidified incubator with 5% CO2. b. Passage the cells when they reach 70-80% confluency. Use cells at a low passage number (P3-P5) for differentiation experiments.

2. Micromass Culture for Chondrogenesis: a. Harvest the expanded hMSCs using trypsin and neutralize with expansion medium. b. Centrifuge the cells and resuspend the pellet in chondrogenic basal medium. c. Count the cells and adjust the density to 2.5 x 10^5 cells per 10 µL. d. Carefully pipette a 10 µL droplet of the cell suspension into the center of each well of a multi-well plate. e. Allow the droplets to adhere for 2 hours in the incubator. f. Gently add 0.5 mL of chondrogenic differentiation medium (chondrogenic basal medium + 10 ng/mL TGF-β3) containing 100 nM this compound to each well. g. Culture the micromasses for 14-21 days, changing the medium every 2-3 days with fresh medium containing TGF-β3 and this compound.

3. Analysis of Chondrogenesis: a. After the differentiation period, assess chondrogenesis by staining for proteoglycans with Alcian Blue or Safranin O. b. Perform immunofluorescence staining for chondrogenic markers such as Collagen Type II. c. Analyze the expression of chondrogenic genes (e.g., SOX9, ACAN, COL2A1) using RT-qPCR.

Visualizations

This compound's Mechanism of Action in the Wnt Signaling Pathway

Wnt_Signaling_with_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription CLK2_DYRK1A CLK2 / DYRK1A CLK2_DYRK1A->TCF_LEF Modulates Activity This compound This compound This compound->CLK2_DYRK1A Inhibits Adavivint_Workflow start Start: Seed Cells prepare_this compound Prepare this compound Working Solution start->prepare_this compound treat_cells Treat Cells with this compound (and Vehicle Control) prepare_this compound->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate morphology Assess Cell Morphology (Microscopy) incubate->morphology viability Perform Cell Viability Assay (e.g., MTT, PrestoBlue) incubate->viability molecular_analysis Molecular Analysis (e.g., RT-qPCR, Western Blot) incubate->molecular_analysis end End: Analyze Data morphology->end viability->end molecular_analysis->end

References

Technical Support Center: Strategies to Overcome Adavivint Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Adavivint (lorecivivint) in cancer cell experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your research, offering potential explanations and solutions.

1. My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?

  • Low expression of this compound targets: this compound inhibits the intranuclear kinases CLK2 and DYRK1A.[1] Cell lines with inherently low protein expression of CLK2 or DYRK1A may exhibit reduced sensitivity to the drug.

  • Pre-existing mutations in downstream pathways: Although this compound acts downstream of β-catenin, pre-existing mutations in genes regulated by CLK2 and DYRK1A could confer resistance.

  • High activity of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its targets.[2][3]

Troubleshooting Steps:

  • Confirm target expression: Perform Western blotting or qPCR to quantify the expression levels of CLK2 and DYRK1A in your cell line and compare them to sensitive control lines.

  • Sequence downstream effectors: Analyze the mutational status of key genes in pathways regulated by CLK2 and DYRK1A.

  • Assess efflux pump activity: Use functional assays or qPCR to measure the activity and expression of common ABC transporters like ABCB1 (MDR1) and ABCG2.

2. My cancer cell line has developed acquired resistance to this compound after initial sensitivity. What are the potential mechanisms?

  • Upregulation of CLK2 or DYRK1A: Cells may adapt by increasing the expression of the drug's targets to overcome inhibition.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the Wnt pathway by this compound.[4] Potential bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Alterations in alternative splicing: Since CLK2 is a key regulator of pre-mRNA splicing, resistance could emerge through changes in splicing patterns that favor the expression of pro-survival protein isoforms.[5][6]

  • Increased expression of anti-apoptotic proteins: Upregulation of anti-apoptotic proteins like those in the Bcl-2 family or Survivin can counteract the pro-apoptotic effects of this compound.[7][8]

Troubleshooting Steps:

  • Compare target expression in sensitive vs. resistant cells: Use Western blotting and qPCR to compare CLK2 and DYRK1A levels between your parental sensitive cell line and the newly developed resistant line.

  • Profile key signaling pathways: Perform phosphoprotein arrays or Western blotting for key nodes in the PI3K/AKT and MAPK/ERK pathways to identify any upregulation or activation in resistant cells.

  • Analyze global splicing changes: RNA sequencing can be employed to identify differential alternative splicing events between sensitive and resistant cells.

  • Measure anti-apoptotic protein levels: Use Western blotting to assess the expression of key anti-apoptotic proteins.

3. How can I overcome this compound resistance in my experiments?

  • Combination therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) can be a powerful strategy.[9]

  • Targeting downstream effectors: If a specific downstream effector of CLK2/DYRK1A is identified as driving resistance, targeting that protein with a second agent could restore sensitivity.

  • Modulating drug efflux: The use of ABC transporter inhibitors, though often associated with toxicity, can be explored in in vitro settings to confirm the role of drug efflux in resistance.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (Sensitive)This compound IC50 (Resistant)Fold Resistance
HCT-116Colorectal Carcinoma0.5 µM15 µM30x
AsPC-1Pancreatic Cancer1.2 µM25 µM~21x
MDA-MB-231Breast Cancer0.8 µM18 µM22.5x

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Stepwise dose escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.

  • Monitor and subculture: Continuously monitor the cells. When they reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.

  • Repeat dose escalation: Repeat step 3, gradually increasing the this compound concentration over several months.

  • Characterize resistant cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.

  • Cryopreserve resistant stocks: Cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Determination of IC50 using MTT Assay

This protocol outlines the determination of the IC50 of this compound in cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Adavivint_Resistance_Pathway cluster_resistance Strategies to Overcome Resistance cluster_targets Molecular Targets cluster_mechanisms Resistance Mechanisms cluster_strategies Overcoming Strategies This compound This compound CLK2 CLK2 This compound->CLK2 inhibits DYRK1A DYRK1A This compound->DYRK1A inhibits Upregulation Target Upregulation CLK2->Upregulation DYRK1A->Upregulation Bypass Bypass Pathway Activation Bypass->this compound Splicing Altered Splicing Splicing->CLK2 Apoptosis Apoptosis Evasion Apoptosis->DYRK1A Combo Combination Therapy Combo->Bypass Downstream Target Downstream Effectors Downstream->Splicing Downstream->Apoptosis

Caption: Overview of this compound resistance mechanisms and counter-strategies.

experimental_workflow cluster_char Characterization start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial exposure Continuous Exposure to Increasing this compound Conc. ic50_initial->exposure resistant_line This compound-Resistant Cell Line exposure->resistant_line ic50_final Determine Final IC50 (Confirm Resistance) resistant_line->ic50_final characterization Mechanism Investigation ic50_final->characterization western Western Blot (Target & Pathway Profiling) qpcr qPCR (Gene Expression) rna_seq RNA-Seq (Splicing Analysis)

Caption: Workflow for generating and characterizing this compound-resistant cells.

signaling_pathways Potential bypass pathways in this compound resistance. cluster_wnt Wnt Pathway cluster_bypass Bypass Signaling cluster_effects Cellular Effects This compound This compound CLK2 CLK2 This compound->CLK2 inhibits DYRK1A DYRK1A This compound->DYRK1A inhibits Wnt_Targets Wnt Target Genes (e.g., MYC, Cyclin D1) CLK2->Wnt_Targets regulates splicing DYRK1A->Wnt_Targets regulates transcription Proliferation Proliferation Wnt_Targets->Proliferation Survival Survival Wnt_Targets->Survival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation PI3K_AKT->Survival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation

References

How to control for batch-to-batch variability of Adavivint

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Adavivint while controlling for potential batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound (also known as SM04690 or Lorecivivint) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] It functions by targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[3][4] Inhibition of these kinases modulates the Wnt pathway downstream of β-catenin, impacting gene transcription.[3]

Q2: What are the potential sources of batch-to-batch variability with this compound?

A: As a small molecule compound, batch-to-batch variability in this compound can arise from several factors during synthesis and handling. These include:

  • Purity: Minor variations in the impurity profile between batches.

  • Potency: Differences in the effective concentration required to inhibit Wnt signaling, which could be due to subtle structural or conformational changes.

  • Solubility and Stability: Inconsistent solubility or degradation of the compound over time can lead to variability in experimental results.[2][5]

  • Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can degrade the compound and affect its activity.[2][3][4]

Q3: How can I be sure that the new batch of this compound is active?

A: It is recommended to perform a bridging study to compare the new batch with a previously validated batch. A key experiment is to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in a relevant cell-based assay, such as a TCF/LEF reporter assay.[2][3] The EC50 of the new batch should fall within an acceptable range of the historical average.

Q4: I am observing a different cellular phenotype than expected with a new batch of this compound. What could be the cause?

A: A different cellular phenotype could be due to off-target effects, which may vary with the impurity profile of a new batch. It is also possible that the concentration of the active compound is different from the stated concentration. We recommend verifying the identity and purity of the new batch and performing a dose-response experiment to confirm the on-target activity.

Q5: What are the recommended storage and handling conditions for this compound?

A: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[2] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[2][3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]

Troubleshooting Guides

Issue 1: Inconsistent EC50/IC50 Values Between Batches

If you observe a significant shift in the EC50 or IC50 of a new batch of this compound compared to a previous batch, follow these troubleshooting steps:

Troubleshooting Workflow for Inconsistent Potency

G cluster_0 Start: Inconsistent EC50/IC50 cluster_1 Initial Checks cluster_2 Bridging Experiments cluster_3 Further Investigation cluster_4 Resolution start Inconsistent EC50/IC50 Observed check_solubility Verify Compound Solubility and Stability start->check_solubility check_storage Confirm Proper Storage and Handling check_solubility->check_storage check_assay Review Assay Protocol and Reagents check_storage->check_assay run_bridge Perform Bridging Study with Reference Batch check_assay->run_bridge compare_ec50 Compare Dose-Response Curves run_bridge->compare_ec50 qc_analysis Request Certificate of Analysis (CoA) for New Batch compare_ec50->qc_analysis If curves differ significantly accept_batch Accept New Batch if within Spec compare_ec50->accept_batch If curves are comparable contact_support Contact Technical Support with Data qc_analysis->contact_support reject_batch Reject New Batch if Out of Spec contact_support->reject_batch

Caption: Troubleshooting workflow for inconsistent this compound potency.

Detailed Steps:

  • Verify Compound Preparation: Ensure that the new batch was dissolved correctly and that the solvent is of high quality. Poor solubility can lead to a lower effective concentration.[5]

  • Check Storage Conditions: Confirm that the new batch has been stored according to the recommendations to prevent degradation.[2][3][4]

  • Perform a Bridging Study: Run a side-by-side experiment comparing the new batch with a previously validated batch (if available). Use a well-characterized cell line and a robust assay, such as a TCF/LEF luciferase reporter assay.

  • Analyze Dose-Response Curves: Compare the full dose-response curves of the old and new batches. A significant shift in the curve indicates a difference in potency.

  • Review Certificate of Analysis (CoA): If a significant discrepancy is observed, review the CoA for the new batch, paying close attention to purity and identity data.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

If a new batch of this compound exhibits unexpected toxicity or phenotypes that are inconsistent with Wnt pathway inhibition, consider the following:

Logical Diagram for Investigating Off-Target Effects

G cluster_0 Observation cluster_1 Investigation Steps cluster_2 Conclusion observation Unexpected Toxicity or Off-Target Phenotype dose_response Perform Dose-Response for Toxicity and On-Target Effect observation->dose_response purity_check Assess Purity of the Compound Batch observation->purity_check rescue_exp Conduct Rescue Experiment with Wnt Pathway Activator observation->rescue_exp secondary_inhibitor Use a Structurally Different Wnt Inhibitor observation->secondary_inhibitor conclusion Determine if Effect is On-Target or Off-Target dose_response->conclusion purity_check->conclusion rescue_exp->conclusion secondary_inhibitor->conclusion

Caption: Logic diagram for troubleshooting off-target effects.

Detailed Steps:

  • Perform a Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for Wnt pathway inhibition. Off-target effects often occur at higher concentrations.[6]

  • Assess Compound Purity: If possible, independently verify the purity of the compound batch using techniques like HPLC. Impurities can cause unexpected biological effects.[7]

  • Conduct a Rescue Experiment: Treat cells with the new batch of this compound in the presence of a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021). If the phenotype is rescued, it is more likely to be an on-target effect.

  • Use a Secondary Inhibitor: Compare the phenotype induced by this compound with that of a structurally different Wnt pathway inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.

Data Presentation

Table 1: Key Quality Control Parameters for this compound

This table summarizes the critical quality attributes for this compound and provides typical acceptable ranges for small molecule inhibitors. These ranges are illustrative and may need to be established for your specific experimental system.

ParameterMethodTypical Acceptable RangePurpose
Identity LC-MS, NMRConforms to reference standardConfirms the correct molecular structure.
Purity HPLC, UPLC≥98%Ensures that the observed biological activity is due to this compound and not impurities.[7]
Potency (EC50/IC50) TCF/LEF Reporter AssayWithin 2-fold of the historical averageConfirms the biological activity of the batch.[2][3]
Solubility Visual Inspection, NephelometryClear solution at working concentrationEnsures accurate dosing and avoids precipitation in assays.[5]
Residual Solvents GC-MSWithin pharmacopeial limitsMinimizes the risk of solvent-induced toxicity.[7]

Experimental Protocols

Protocol 1: Determination of this compound Potency using a TCF/LEF Luciferase Reporter Assay

This protocol describes a method to determine the EC50 of this compound in a cell-based assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Constitutive Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound (new and reference batches)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Compound Preparation: Prepare a serial dilution of this compound (both new and reference batches) in cell culture media. Include a vehicle control (e.g., DMSO).

  • Treatment: 24 hours post-transfection, replace the media with the media containing the serial dilutions of this compound.

  • Wnt Pathway Activation: After 1-2 hours of pre-incubation with this compound, add Wnt3a conditioned media or recombinant Wnt3a to all wells except for the negative control wells.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly (TCF/LEF reporter) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an this compound batch.

Materials:

  • This compound (new batch)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Scan for an optimal wavelength or use a standard wavelength such as 254 nm.

    • Injection Volume: 10 µL

  • Analysis:

    • Run the prepared this compound sample on the HPLC system.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound batch as the percentage of the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

This compound Signaling Pathway

G cluster_wnt Wnt Signaling Pathway cluster_kinases This compound Targets Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Nucleus->TCF_LEF CLK2 CLK2 CLK2->TCF_LEF modulates DYRK1A DYRK1A DYRK1A->TCF_LEF modulates This compound This compound This compound->CLK2 inhibits This compound->DYRK1A inhibits

Caption: this compound inhibits CLK2 and DYRK1A, modulating Wnt signaling.

References

Technical Support Center: Optimizing Adavivint Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Adavivint (also known as Lorecivivint or SM04690) for various cell lines. This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway, acting through the inhibition of intranuclear kinases CLK2 and DYRK1A.[1] This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway. It functions downstream of β-catenin by targeting and inhibiting the activity of two intranuclear kinases: Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2] Inhibition of these kinases modulates the Wnt pathway without directly affecting β-catenin levels.[2]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial range-finding experiments. The optimal concentration will be highly dependent on the specific cell line and the experimental endpoint. For instance, the EC50 for inhibiting the TCF/LEF reporter in SW480 colon cancer cells is 19.5 nM, while it enhances the aggregation of human mesenchymal stem cells (hMSCs) with an EC50 of 10 nM.[3]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will vary depending on the cell line's doubling time and the specific biological question being addressed. A common starting point is to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours.[4]

Data Presentation: this compound Activity Profile

The following tables summarize the known inhibitory and effective concentrations of this compound in various contexts. This data can be used as a reference for selecting a starting concentration range for your experiments.

Table 1: this compound Activity on Kinase Targets

Target KinaseActivity (IC50)
CLK25.8 nM
DYRK1A26.9 nM

Source: Probechem Biochemicals[4]

Table 2: this compound Activity in Different Cell Lines

Cell LineAssayActivity (EC50 / IC50)Notes
SW480 (colon cancer)TCF/LEF Reporter Assay19.5 nM (EC50)Potent inhibition of canonical Wnt signaling.[3]
Human Mesenchymal Stem Cells (hMSCs)Cell Aggregation10 nM (EC50)Enhancement of hMSC aggregation.[3]
HT-22 (mouse hippocampal)MTS Assay2.1 µM (IC50)Cytotoxicity after 48 hours of incubation.[3]
ChondrocytesCatabolic Breakdown Assay30 nMProtection from catabolic breakdown.[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or WST-1)

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific adherent cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of this compound dilutions in complete cell culture medium. A common approach is to perform a serial dilution to cover a broad range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT or WST-1).[4][5]

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and then reading the absorbance.[4][5]

    • For a WST-1 assay, add the WST-1 reagent and incubate for 0.5-4 hours before reading the absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates transcription CLK2_DYRK1A CLK2 / DYRK1A TCF_LEF->CLK2_DYRK1A This compound This compound This compound->CLK2_DYRK1A Inhibits

Caption: Canonical Wnt Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Start: Select Cell Line seed_cells 1. Seed Cells in 96-well plate start->seed_cells prepare_dilutions 2. Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells 3. Treat Cells (e.g., 24, 48, 72h) prepare_dilutions->treat_cells viability_assay 4. Perform Cell Viability Assay (MTT, WST-1, etc.) treat_cells->viability_assay data_acquisition 5. Acquire Data (Plate Reader) viability_assay->data_acquisition data_analysis 6. Analyze Data (Normalization, Curve Fitting) data_acquisition->data_analysis determine_ic50 7. Determine IC50/EC50 data_analysis->determine_ic50 optimize_further 8. Further Optimization (Narrower concentration range, functional assays) determine_ic50->optimize_further end End: Optimal Concentration Determined determine_ic50->end If sufficient optimize_further->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration.

Q: My cells show high variability in viability between replicate wells. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure an even distribution in each well.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.

  • Pipetting Errors: Use a calibrated multichannel pipette and ensure consistent technique when adding cells, media, and reagents.

Q: I am not observing the expected inhibition of Wnt signaling with this compound. What should I do?

A: If you do not see the expected effect, consider the following:

  • Confirm Wnt Pathway Activity: Ensure that the canonical Wnt pathway is active in your cell line at baseline. You can assess this by measuring the expression of known Wnt target genes (e.g., AXIN2, c-MYC) via qPCR or by using a TCF/LEF reporter assay.

  • Check this compound Activity: Verify the integrity of your this compound stock. If possible, test its activity on a cell line known to be responsive, such as SW480.

  • Optimize Concentration and Duration: Your initial concentration range might be too low, or the treatment duration may be too short. Try a broader range of concentrations and a longer time course.

  • Consider Non-Canonical Wnt Signaling: this compound is a selective inhibitor of the canonical Wnt pathway. If your cell line predominantly utilizes non-canonical Wnt signaling, you may not observe a significant effect.[6]

Q: I am observing significant cytotoxicity at concentrations where I expect to see specific Wnt inhibition. How can I address this?

A: High cytotoxicity can confound your results. Here are some suggestions:

  • Determine the Cytotoxic Threshold: Perform a detailed dose-response curve to identify the concentration at which this compound becomes cytotoxic to your specific cell line.

  • Use Lower, Non-Toxic Concentrations: For functional assays aimed at studying the specific effects of Wnt inhibition, use concentrations below the cytotoxic threshold.

  • Consider Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[7] If you suspect off-target toxicity, consider using a lower concentration or a different Wnt pathway inhibitor with a distinct mechanism of action for comparison. This compound has been shown to be selective against a panel of 318 kinases, with ≥90% inhibition of only 7 kinases at 0.5 µM, suggesting good selectivity.[4]

Q: My dose-response curve is very shallow, making it difficult to determine an accurate IC50. What could be the reason?

A: A shallow dose-response curve can be due to several factors:

  • Heterogeneous Cell Population: Your cell line may consist of a mixed population of cells with varying sensitivity to this compound.

  • Drug Solubility Issues: At higher concentrations, this compound may precipitate out of the culture medium. Ensure your final DMSO concentration is low and that the drug is fully dissolved.

  • Complex Biological Response: The cellular response to Wnt inhibition may not be a simple on/off switch, leading to a more gradual dose-response. In such cases, consider using other metrics in addition to IC50, such as the area under the curve (AUC), to quantify the drug's effect.

References

Validation & Comparative

Validating Adavivint's Inhibition of the TCF/LEF Reporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adavivint's performance in inhibiting the TCF/LEF reporter, a key readout of canonical Wnt/β-catenin signaling, with other commonly used Wnt pathway inhibitors. Experimental data is presented to support these comparisons, alongside detailed protocols for reproducing these findings.

Performance Comparison of Wnt Pathway Inhibitors

This compound (also known as Lorecivivint or SM04690) is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1][2][3] Its efficacy, as measured by the inhibition of the TCF/LEF reporter, is significantly higher than several other well-known Wnt inhibitors. The following table summarizes the half-maximal effective or inhibitory concentrations (EC50/IC50) of this compound and its counterparts in TCF/LEF reporter assays.

CompoundTargetEC50/IC50 (in TCF/LEF Reporter Assay)Cell Line
This compound (SM04690) CLK2/DYRK1A19.5 nM (EC50) [1][2][3]SW480
IWR-1-endoTankyrase (TNKS)~50 nM (IC50)[4][5]HEK293
XAV-939Tankyrase (TNKS1/2)78 nM (IC50)HEK293
PNU-74654β-catenin/TCF4 Interaction129.8 µM (IC50)[6]NCI-H295

Mechanism of Action: this compound

This compound uniquely modulates the Wnt pathway downstream of β-catenin. It does not affect β-catenin levels but instead inhibits the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[7] This mechanism distinguishes it from many other Wnt inhibitors that target upstream components of the pathway.

Wnt_Pathway_Adavivint_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL Activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates DVL->DestructionComplex Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription This compound This compound CLK2_DYRK1A CLK2 / DYRK1A This compound->CLK2_DYRK1A Inhibits CLK2_DYRK1A->TCF_LEF Modulates Activity

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This protocol provides a general framework for validating the inhibitory activity of compounds on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay. Optimization for specific cell types and conditions is recommended.

Materials:

  • HEK293, SW480, or other suitable cells

  • TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media or recombinant Wnt3a protein (for pathway activation)

  • This compound and other Wnt inhibitors

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection (e.g., 30,000 cells/well for HEK293).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other Wnt inhibitors.

    • For pathway activation, add Wnt3a conditioned media or recombinant Wnt3a to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each compound concentration relative to the Wnt3a-stimulated control.

    • Determine the EC50/IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Workflow Diagram:

TCF_LEF_Assay_Workflow Day1 Day 1: Seed Cells (e.g., HEK293 in 96-well plate) Day2 Day 2: Transfect Cells (TCF/LEF Firefly Luc + Renilla Luc) Day1->Day2 Day3 Day 3: Treat with Compounds (this compound, other inhibitors) + Wnt3a stimulation Day2->Day3 Day4 Day 4: Measure Luciferase Activity (Dual-Luciferase Assay) Day3->Day4 Analysis Data Analysis (Normalize, Calculate % Inhibition, Determine EC50/IC50) Day4->Analysis

Caption: Experimental workflow for the TCF/LEF luciferase reporter assay.

References

Comparing the efficacy of Adavivint to other Wnt inhibitors like IWP-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of Wnt signaling pathway modulators, a clear understanding of the available inhibitors is paramount. This guide provides an objective comparison of two prominent Wnt inhibitors, Adavivint (also known as Lorecivivint or SM04690) and IWP-2, focusing on their efficacy, mechanisms of action, and supporting experimental data.

Distinct Mechanisms of Wnt Pathway Inhibition

This compound and IWP-2 target the Wnt signaling pathway at different points, leading to distinct molecular consequences.

This compound acts downstream of β-catenin, the central mediator of the canonical Wnt pathway. It specifically inhibits the intranuclear kinases, Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This inhibition modulates the phosphorylation of serine/arginine-rich splicing factors, ultimately affecting Wnt target gene expression.[1]

IWP-2 , in contrast, targets an upstream process in the Wnt pathway. It is an inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[4][5][6][7][8] Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors.[4][6][7][8] By inhibiting Porcupine, IWP-2 effectively traps Wnt ligands in the producing cell, preventing their signaling activity.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh beta_catenin_destruction β-catenin Destruction Complex Dsh->beta_catenin_destruction Inhibits GSK3b GSK3β GSK3b->beta_catenin_destruction APC APC APC->beta_catenin_destruction Axin Axin Axin->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF CLK2_DYRK1A CLK2 / DYRK1A beta_catenin->CLK2_DYRK1A Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates CLK2_DYRK1A->TCF_LEF Modulates Porcupine Porcupine Secreted Wnt Secreted Wnt Porcupine->Secreted Wnt Palmitoylates Secreted Wnt->Wnt Ligand IWP2_Inhibition IWP-2 Inhibition IWP2_Inhibition->Porcupine Adavivint_Inhibition This compound Inhibition Adavivint_Inhibition->CLK2_DYRK1A

Caption: Wnt signaling pathway with points of inhibition for this compound and IWP-2.

Efficacy Comparison: A Quantitative Overview

The following table summarizes the key efficacy metrics for this compound and IWP-2 based on available in vitro data.

InhibitorTarget(s)Assay TypeCell Line / SystemEfficacy Metric (IC50/EC50)Reference
This compound CLK2, DYRK1ATCF/LEF Reporter AssaySW480EC50: 19.5 nM[9][10]
CLK2Kinase Assay-IC50: 5.8 nM[2]
DYRK1AKinase Assay-IC50: 26.9 nM[2]
IWP-2 Porcupine (Porcn)Wnt Processing/Secretion AssayCell-freeIC50: 27 nM[4]
CK1δ (gatekeeper mutant)Kinase Assay-IC50: 40 nM[5]

Key Experimental Protocols

To facilitate the replication and validation of efficacy data, detailed methodologies for key experiments are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is a common method to quantify the activity of the canonical Wnt signaling pathway by measuring the transcriptional activity of the β-catenin/TCF/LEF complex.

Objective: To determine the dose-dependent inhibition of Wnt-induced TCF/LEF transcriptional activity by an inhibitor.

Materials:

  • HEK293 cell line stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Wnt3a conditioned media or recombinant Wnt3a.

  • Test inhibitor (e.g., this compound).

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the TCF/LEF reporter HEK293 cells in a 96-well plate at a density of 30,000-40,000 cells per well and incubate overnight.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of the Wnt inhibitor (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Wnt Stimulation: Add Wnt3a to the wells to a final concentration that induces a robust reporter signal (e.g., 50% of maximal stimulation) and incubate for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TCF_LEF_Assay_Workflow start Start seed_cells Seed TCF/LEF Reporter Cells (96-well plate) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_inhibitor Add Serial Dilutions of Inhibitor incubate1->add_inhibitor add_wnt Add Wnt3a to Stimulate add_inhibitor->add_wnt incubate2 Incubate 16-24h add_wnt->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luciferase Measure Firefly & Renilla Luciferase lyse_cells->measure_luciferase analyze_data Normalize Data & Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Western Blot for β-catenin Accumulation

This protocol is a general guideline for assessing the effect of Wnt inhibitors on the stabilization of β-catenin, a key hallmark of canonical Wnt pathway activation.

Objective: To qualitatively or quantitatively measure the levels of total and active (non-phosphorylated) β-catenin in response to Wnt stimulation and inhibition.

Materials:

  • Cell line of interest (e.g., SW480).

  • Wnt3a conditioned media or recombinant Wnt3a.

  • Test inhibitor (e.g., IWP-2).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Plate cells and treat with the Wnt inhibitor (e.g., IWP-2) for a specified time, followed by stimulation with Wnt3a for a period known to induce β-catenin accumulation (e.g., 3-6 hours).

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

Conclusion

This compound and IWP-2 represent two distinct strategies for inhibiting the Wnt signaling pathway. This compound offers a targeted approach downstream of β-catenin by inhibiting the kinases CLK2 and DYRK1A, while IWP-2 provides a broader inhibition of canonical Wnt signaling by preventing the secretion of all Wnt ligands through its action on Porcupine. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired point of intervention within the Wnt cascade. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and design robust experiments in the field of Wnt signaling.

References

A Comparative Guide to Small Molecule Inhibitors of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway plays a crucial role in embryonic development, adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers and other diseases. This has spurred the development of small molecule inhibitors targeting various components of this pathway. This guide provides an objective comparison of the performance of alternative small molecule inhibitors of the Wnt pathway, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Performance Comparison of Wnt Pathway Inhibitors

The efficacy of various small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several classes of Wnt pathway inhibitors, providing a comparative overview of their potency. It is important to note that these values can vary depending on the cell line and the specific assay conditions used.

Inhibitor ClassCompoundTargetIC50Cell Line / Assay Conditions
Tankyrase Inhibitors XAV939Tankyrase 1/211 nM (TNKS1), 4 nM (TNKS2)[1]Enzyme activity assay[1]
~25.29 µM (Huh7), ~52.75 µM (Hep40), ~80.71 µM (HepG2)[1]Cell proliferation assay (HCC cells)[1]
WXL-8Tankyrase 19.1 nM[1]Enzyme activity assay[1]
~11.84 µM (Huh7), ~87.99 µM (Hep40), ~59.79 µM (HepG2)[1]Cell proliferation assay (HCC cells)[1]
Porcupine Inhibitors IWP-2Porcupine (Porcn)27 nM[2][3][4]Wnt processing and secretion assay[2][3][4]
2.05 µM (CAPAN-1), 2.76 µM (HEK293)[2]Antiproliferative activity (MTT assay)[2]
IWP-L6Porcupine (Porcn)100x more potent than IWP-2[5]Kidney branching morphogenesis assay[5]
CK1α Activators Pyrvinium PamoateCasein Kinase 1α (CK1α)~10 nM[6][7]TOPFlash reporter assay (HEK293 STF cells)[6][7]
Dvl-PDZ Domain Inhibitors 3289-8625Dishevelled (Dvl) PDZ domain12.5 µM[8][9]PC-3 cell growth suppression[8][9]
Compound 18Dishevelled (Dvl) PDZ domain~50 µM[10][11]TOP-GFP assay[10][11]
β-catenin/CBP Inhibitors ICG-001β-catenin/CBP interaction~3 µM[12]TOPFlash reporter assay (SW480 cells)[12]
0.83 µM (KHOS), 1.05 µM (MG63), 1.24 µM (143B) at 72h[13]Osteosarcoma cell viability assay[13]
RORγ Antagonists SR1555RORγ1 µM[14]Inverse agonist activity[14]
(±)-ML 209RORγ1.1 µM[14]Antagonist activity[14]
GNE-6468RORγ13 nM[14]Inverse agonist activity (HEK-293 cells)[14]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention for these inhibitors and the general workflow for their evaluation, the following diagrams are provided.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 ROR RORγ Wnt->ROR Porcupine Porcupine Porcupine->Wnt Palmitoylation Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibition beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto Degradation Tankyrase Tankyrase Tankyrase->DestructionComplex Axin Degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes CBP CBP CBP->TCF_LEF Porcupine_Inhibitor Porcupine Inhibitors (e.g., IWP-2) Porcupine_Inhibitor->Porcupine ROR_Antagonist RORγ Antagonists ROR_Antagonist->ROR Dvl_Inhibitor Dvl-PDZ Inhibitors (e.g., 3289-8625) Dvl_Inhibitor->Dvl Tankyrase_Inhibitor Tankyrase Inhibitors (e.g., XAV939) Tankyrase_Inhibitor->Tankyrase CK1a_Activator CK1α Activators (e.g., Pyrvinium) CK1a_Activator->DestructionComplex Activation beta_catenin_CBP_Inhibitor β-catenin/CBP Inhibitors (e.g., ICG-001) beta_catenin_CBP_Inhibitor->CBP

Caption: Canonical Wnt signaling pathway and points of intervention for small molecule inhibitors.

Experimental_Workflow Start Start: Select Small Molecule Inhibitor Cell_Culture Cell Culture (e.g., HEK293T, SW480) Start->Cell_Culture Treatment Treat cells with a dose-range of the inhibitor Cell_Culture->Treatment TOPFlash TOPFlash/FOPFlash Luciferase Reporter Assay Treatment->TOPFlash Western_Blot Western Blot Analysis (β-catenin, Axin2, c-Myc) Treatment->Western_Blot qRT_PCR qRT-PCR Analysis (Axin2, c-Myc) Treatment->qRT_PCR Data_Analysis Data Analysis (IC50 determination) TOPFlash->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Conclusion Conclusion: Evaluate inhibitor efficacy and mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating Wnt pathway inhibitors.

Detailed Experimental Protocols

Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)

This assay is a cornerstone for quantifying the activity of the canonical Wnt pathway. It utilizes a luciferase reporter construct with TCF/LEF binding sites (TOPFlash) and a control with mutated sites (FOPFlash).

Materials:

  • HEK293T or other suitable cell line

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • 96-well plates

  • Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) as a positive control

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid (e.g., 100 ng/well) and Renilla luciferase plasmid (e.g., 10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing the small molecule inhibitor at various concentrations. For a positive control, treat cells with Wnt3a conditioned media or a GSK3β inhibitor. Include a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the TOPFlash and FOPFlash luciferase readings to the Renilla luciferase readings. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity. Generate dose-response curves to determine the IC50 values of the inhibitors.[15]

Western Blot Analysis for β-catenin and Axin2

Western blotting is used to detect changes in the protein levels of key Wnt pathway components.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-Axin2, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][17][18][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes (Axin2, c-Myc)

qRT-PCR is employed to measure the mRNA expression levels of Wnt target genes, providing insight into the transcriptional output of the pathway.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for each gene.

  • Real-Time PCR: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[20]

By providing a clear comparison of inhibitor performance, detailed experimental protocols, and visual aids for understanding the pathway and experimental design, this guide aims to facilitate the selection and application of small molecule inhibitors for Wnt signaling research.

References

Confirming Adavivint's On-Target Effects Using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adavivint (lorecivivint), a novel Wnt pathway inhibitor, with alternative treatments for osteoarthritis (OA). It includes supporting experimental data on its on-target effects, validated through gene silencing techniques, and outlines detailed methodologies for key experiments.

Introduction to this compound and its Mechanism of Action

This compound (also known as lorecivivint or SM04690) is a small molecule inhibitor of the canonical Wnt signaling pathway.[1] Unlike many other Wnt inhibitors that target extracellular components, this compound acts intracellularly by inhibiting the nuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1][2] This dual inhibition modulates the Wnt pathway downstream of β-catenin, leading to chondrogenic differentiation and anti-inflammatory effects, making it a potential disease-modifying osteoarthritis drug (DMOAD).[1][2]

On-Target Validation with Gene Silencing

To confirm that the therapeutic effects of this compound are directly mediated through its inhibition of CLK2 and DYRK1A, gene silencing experiments can be employed. While direct CRISPR/Cas9-mediated knockout studies confirming this compound's on-target effects are not yet widely published, studies using siRNA (small interfering RNA) knockdown have provided strong evidence for this mechanism.

A key study demonstrated that siRNA-mediated knockdown of CLK2 and DYRK1A in human mesenchymal stem cells (hMSCs) and other cell types phenocopies the effects of this compound treatment. Specifically, knockdown of CLK2 was shown to induce early chondrogenesis, while knockdown of DYRK1A enhanced mature chondrocyte function.[1] Furthermore, DYRK1A knockdown was sufficient to produce anti-inflammatory effects, which were enhanced by the simultaneous knockdown of both CLK2 and DYRK1A.[1] These findings strongly suggest that the therapeutic benefits of this compound are a direct result of its on-target activity.

The workflow for such a validation study using CRISPR/Cas9 would involve the targeted knockout of CLK2 and DYRK1A in relevant cells, such as primary human chondrocytes, followed by an assessment of the phenotypic and molecular changes compared to cells treated with this compound.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl GSK3b GSK3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription CLK2 CLK2 CLK2->TCF_LEF modulates DYRK1A DYRK1A DYRK1A->TCF_LEF modulates This compound This compound This compound->CLK2 This compound->DYRK1A

References

Adavivint: A Comparative Analysis of a Wnt Signaling Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adavivint (also known as Lorecivivint or SM04690) with other inhibitors of the Wnt signaling pathway. The reproducibility of published findings is a cornerstone of scientific advancement, and this document summarizes available quantitative data and experimental methodologies to facilitate a comprehensive evaluation.

This compound is a small molecule inhibitor that targets the Wnt signaling pathway, a critical regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including osteoarthritis and cancer. This compound's mechanism of action involves the inhibition of Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to the modulation of Wnt signaling.

Quantitative Comparison of this compound and Alternative Wnt Pathway Inhibitors

The following tables summarize the reported efficacy of this compound and a selection of alternative Wnt pathway inhibitors. It is crucial to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between studies, impacting the observed potency. This variability underscores the importance of standardized reporting in preclinical research to improve reproducibility.

InhibitorTarget(s)Assay TypeCell LineReported IC50/EC50
This compound (SM04690) CLK2, DYRK1ATCF/LEF Reporter AssayHEK293EC50: 19.5 nM
CLK2In vitro kinase assay-IC50: 5.8 nM
DYRK1AIn vitro kinase assay-IC50: 26.9 nM
TG003 CLK1, CLK4In vitro kinase assay-IC50: 20 nM (CLK1), 15 nM (CLK4)[1][2]
Leucettine L41 DYRKs, CLKsIn vitro kinase assay-Preferential for DYRK1A
IWP-2 Porcupine (PORCN)Cell-free assay-IC50: 27 nM[3]
XAV939 Tankyrase (TNKS1/2)TOPFLASH reporter assayP19 cellsEffective at 1-10 µM
Wnt-C59 (C59) Porcupine (PORCN)TCF Reporter AssayHEK293IC50: 74 pM[4]

Table 1: In Vitro Potency of Wnt Pathway Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound and selected alternative inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of its target or a downstream cellular response by 50%.

Experimental Protocols

To facilitate the critical evaluation and potential replication of key findings, detailed methodologies for commonly cited experiments are provided below.

TCF/LEF Reporter Assay (for this compound)

This assay is a common method to quantify the activity of the canonical Wnt signaling pathway.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Methodology:

  • HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • The cells are then treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to induce pathway activation.

  • Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

  • After a defined incubation period (typically 24-48 hours), cell lysates are collected.

  • Luciferase activity is measured using a luminometer. The TCF/LEF-driven firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability.

  • The EC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay (for CLK2 and DYRK1A)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Enzymes: Recombinant human CLK2 and DYRK1A.

Methodology:

  • The kinase reaction is initiated by combining the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • This compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Wnt Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus and Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates This compound This compound CLK2_DYRK1A CLK2 / DYRK1A This compound->CLK2_DYRK1A Inhibits CLK2_DYRK1A->TCF_LEF Modulates Activity

Caption: Canonical Wnt signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Assay (CLK2, DYRK1A) ReporterAssay TCF/LEF Reporter Assay KinaseAssay->ReporterAssay Determine IC50 CellViability Cell Viability Assay ReporterAssay->CellViability Determine EC50 AnimalModel Disease Model (e.g., Osteoarthritis Rat Model) CellViability->AnimalModel Confirm lack of general toxicity Treatment This compound Administration (e.g., Intra-articular Injection) AnimalModel->Treatment Outcome Outcome Assessment (Histology, Biomarkers) Treatment->Outcome

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

A Systematic Review and Meta-Analysis of Adavivint (Lorecivivint) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a systematic review and meta-analysis of Adavivint (Lorecivivint), an investigational small molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) that modulates the Wnt signaling pathway. Developed as a potential disease-modifying osteoarthritis drug (DMOAD), Lorecivivint has been evaluated in multiple clinical trials for its efficacy and safety in treating knee osteoarthritis (OA). This document summarizes the quantitative data from these studies, details the experimental protocols, and compares Lorecivivint's performance against other DMOAD candidates, Sprifermin and Tanezumab, as well as the current standard of care for OA. All quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are illustrated using diagrams.

Introduction to this compound (Lorecivivint) and Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management and do not address the underlying disease progression.[1][2][3][4] There is a significant unmet need for DMOADs that can slow or reverse the structural damage in OA.

This compound (Lorecivivint) is an intra-articular injection being investigated as a potential DMOAD. Its mechanism of action involves the inhibition of the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints and contributes to cartilage degradation.[5][6]

Mechanism of Action: Wnt Pathway Modulation

Lorecivivint's primary mechanism of action is the inhibition of the intranuclear kinases CLK2 and DYRK1A. This dual inhibition modulates the Wnt signaling pathway, which plays a crucial role in chondrocyte function and inflammation.[5][6]

  • CLK2 Inhibition: Leads to alternative mRNA splicing, reducing the expression of Wnt target genes and inflammatory cytokines.

  • DYRK1A Inhibition: Blocks SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which stimulates cartilage homeostasis. This results in the negative regulation of Wnt signaling and direct chondroprotective effects.

The diagram below illustrates the proposed dual mechanism of action of Lorecivivint.

cluster_wnt Wnt Signaling Pathway cluster_lorecivivint Lorecivivint Action Wnt Wnt Ligands Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Activates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds to WntTargetGenes Wnt Target Genes (e.g., MMPs, Inflammatory Cytokines) TCF_LEF->WntTargetGenes Promotes transcription of Osteoarthritis Progression Osteoarthritis Progression WntTargetGenes->Osteoarthritis Progression Lorecivivint Lorecivivint CLK2 CLK2 Lorecivivint->CLK2 Inhibits DYRK1A DYRK1A Lorecivivint->DYRK1A Inhibits CLK2->WntTargetGenes Reduces expression via alternative splicing SRSF SRSF Proteins CLK2->SRSF Phosphorylates DYRK1A->WntTargetGenes Inhibits via SIRT1 SIRT1 SIRT1 DYRK1A->SIRT1 Phosphorylates FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates Chondrogenesis Chondrogenesis & Cartilage Homeostasis FOXO1->Chondrogenesis Promotes Cartilage Protection Cartilage Protection Chondrogenesis->Cartilage Protection

Lorecivivint's Mechanism of Action

Clinical Trial Data: Lorecivivint

Lorecivivint has been evaluated in several Phase 2 and Phase 3 clinical trials. The primary endpoints in these studies typically include changes from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and function subscales, and the Patient's Global Assessment of Osteoarthritis (PGA-OA). Structural changes are often assessed by measuring joint space width (JSW).

Phase 2 Clinical Trial (NCT02536833)

This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of a single intra-articular injection of Lorecivivint in subjects with moderately to severely symptomatic knee OA.

Table 1: Efficacy Results of NCT02536833 at 52 Weeks (Unilateral Symptomatic Subgroup) [7][8]

Outcome MeasureLorecivivint 0.07 mgPlaceboBetween-Group Difference (95% CI)P-value
WOMAC Pain (0-100) -8.73 (-17.44, -0.03)0.049
WOMAC Function (0-100) -10.26 (-19.82, -0.69)0.036
Medial JSW (mm) 0.39 (0.06, 0.72)0.021
Phase 2b Clinical Trial (NCT03122860)

This study was a 24-week, multicenter, randomized, double-blind, placebo-controlled trial to identify effective doses of Lorecivivint.

Table 2: Efficacy Results of NCT03122860 [9][10][11][12]

Outcome MeasureTimepointLorecivivint 0.07 mg vs. Placebo (Change from Baseline)P-valueLorecivivint 0.23 mg vs. Placebo (Change from Baseline)P-value
Pain NRS (0-10) Week 12-0.960.001-0.780.012
Week 24-0.700.031-0.820.022
WOMAC Pain (0-100) Week 12Significant Improvement0.04Not Significant-
Week 24Not Significant-Significant Improvement0.031
WOMAC Function (0-100) Week 12Significant Improvement0.021Not Significant-
Week 24Not Significant-Significant Improvement0.017
Phase 3 Clinical Trials (NCT03928184, NCT04385303, NCT04520607)

Several Phase 3 trials have been conducted to further evaluate the efficacy and safety of Lorecivivint. While some trials did not meet their primary endpoints in the full analysis set, post-hoc analyses have suggested potential benefits in certain patient subgroups, particularly those with less severe structural damage.[13][14][15][16][17]

Table 3: Key Findings from Lorecivivint Phase 3 Program [13][14][15][16][17]

TrialKey Finding
OA-11 (NCT03928184) Did not meet the primary endpoint of change from baseline in Pain NRS at week 12.[13]
OA-10 (NCT04385303) Did not meet the primary endpoint, but a positive treatment effect was observed in the Kellgren-Lawrence (KL) Grade 2 subgroup.[15]
OA-07 (Extension of OA-11) At 36 months, Lorecivivint showed a potential benefit in reducing medial JSW loss compared to placebo.[14] Patients receiving Lorecivivint had significantly increased odds of reporting a positive Patient Acceptable Symptom State (PASS) response at the end of Year 1.[16]

Experimental Protocols

A generalized experimental workflow for the Lorecivivint clinical trials is depicted below.

Screening Screening & Baseline Assessment - Inclusion/Exclusion Criteria - WOMAC, NRS, PGA-OA - Radiographs (JSW) Randomization Randomization Screening->Randomization Treatment Intra-articular Injection - Lorecivivint (Dose Groups) - Placebo Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., Change in WOMAC Pain at Week 12/24) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment - WOMAC Function, PGA-OA - JSW Change - Safety Monitoring FollowUp->SecondaryEndpoints FinalAnalysis Final Data Analysis PrimaryEndpoint->FinalAnalysis SecondaryEndpoints->FinalAnalysis

Generalized Clinical Trial Workflow

Key inclusion criteria for these trials typically included patients aged 40-80 with a diagnosis of knee OA (ACR criteria), Kellgren-Lawrence grade 2 or 3, and a baseline pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).

Comparison with Alternative Treatments

Standard of Care for Osteoarthritis

The current standard of care for OA is multifaceted and focuses on symptomatic relief.[1][2][3][4]

Table 4: Standard of Care for Knee Osteoarthritis [1][2][3][4]

CategoryInterventions
Non-Pharmacological Patient education, exercise (land-based and water-based), weight management, physical therapy, assistive devices (e.g., canes, braces).[18][19]
Pharmacological Acetaminophen, non-steroidal anti-inflammatory drugs (NSAIDs) (oral and topical), intra-articular corticosteroid injections, duloxetine, tramadol.[5][6]
Surgical Joint replacement surgery for end-stage disease.
Investigational Disease-Modifying Osteoarthritis Drugs (DMOADs)

Sprifermin is a recombinant human fibroblast growth factor 18 (rhFGF-18) that aims to stimulate cartilage production.

Table 5: Efficacy Results of Sprifermin (FORWARD Trial - NCT01919164) at 2 Years [20][21][22][23]

Outcome MeasureSprifermin 100 µg (every 6 months) vs. PlaceboP-valueSprifermin 100 µg (every 12 months) vs. PlaceboP-value
Change in Total Femorotibial Joint Cartilage Thickness (mm) 0.05<0.050.04<0.05
Total WOMAC Score No significant difference-No significant difference-

Tanezumab is a monoclonal antibody that targets nerve growth factor (NGF), aiming to reduce pain.

Table 6: Efficacy Results of Tanezumab (NCT02697773) at 16 Weeks [24][25][26][27][28]

Outcome MeasureTanezumab 2.5 mg vs. Placebo (LS Mean Difference, 95% CI)P-valueTanezumab 2.5/5 mg vs. Placebo (LS Mean Difference, 95% CI)P-value
WOMAC Pain (0-10) -0.60 (-1.07 to -0.13)0.01-0.73 (-1.20 to -0.26)0.002
WOMAC Function (0-10) -0.66 (-1.14 to -0.19)0.007-0.89 (-1.37 to -0.42)<0.001
PGA-OA (1-5) -0.22 (-0.40 to -0.04)0.02-0.25 (-0.43 to -0.07)0.007

Safety and Tolerability

Across multiple clinical trials, Lorecivivint has been generally well-tolerated, with a safety profile comparable to placebo.[17][29] The most common adverse events are typically mild to moderate and include arthralgia, injection site pain, and headache.

Conclusion

Lorecivivint represents a novel approach to the treatment of osteoarthritis by targeting the Wnt signaling pathway. While some pivotal trials have not met their primary endpoints in the broader study populations, subgroup analyses suggest a potential benefit for patients with less advanced structural disease. These findings highlight the importance of patient stratification in future DMOAD clinical trials.

Compared to other investigational DMOADs, Lorecivivint's mechanism of action is distinct, focusing on cartilage preservation and regeneration through Wnt modulation. Sprifermin has shown promise in increasing cartilage thickness, though its clinical significance on symptoms is still under investigation.[20][21][22][23] Tanezumab has demonstrated efficacy in pain reduction but has been associated with a higher rate of joint safety events.[24][25][26][27][28]

Further research is needed to fully elucidate the long-term efficacy and safety of Lorecivivint and to identify the optimal patient population for this potential disease-modifying therapy. The ongoing and completed clinical trials provide a valuable dataset for understanding the complex interplay between structural changes and clinical symptoms in osteoarthritis.

References

Benchmarking Adavivint's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Adavivint (also known as Lorecivivint or SM04690), a potent and selective kinase inhibitor, benchmarked against other well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potency and selectivity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency against specific kinases and the canonical Wnt signaling pathway.[1][2][3][4][5][6] It is currently under development for the treatment of conditions such as osteoarthritis.[1][2][3][4][5][6] this compound's primary mechanism of action involves the inhibition of Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1]

Comparative Potency of this compound

This compound exhibits high potency against its primary targets, CLK2 and DYRK1A, with IC50 values in the low nanomolar range. To provide a broader context for its activity, the following table compares the potency of this compound with other well-known kinase inhibitors.

Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison may be limited as experimental conditions can vary between studies.

Table 1: Potency of this compound and Other Kinase Inhibitors Against Selected Targets

InhibitorTarget Kinase(s)IC50 (nM)
This compound (SM04690) CLK25.8
DYRK1A26.9
Imatinib c-Abl400[7]
BCR-ABL400[7]
c-Kit100[8]
PDGFR100[8]
Dasatinib BCR-ABL9[7]
c-Abl9[7]
Src0.5[9]
Sorafenib Raf-16[10][11]
B-Raf22[10][11]
VEGFR-290[10][11]
PDGFR-β57[10][11]
c-Kit68[10][11]
Staurosporine PKC3[12]
p60v-src6[12]
PKA7[12]
CaM Kinase II20[12]

Wnt Signaling Inhibition

This compound is also a potent inhibitor of the canonical Wnt signaling pathway, a critical pathway in cellular development and disease. Its efficacy in this pathway is often measured using a TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) reporter assay.

Table 2: this compound's Potency in Wnt Signaling Inhibition

InhibitorAssayEC50 (nM)Cell Line
This compound (SM04690) TCF/LEF Reporter Assay19.5SW480

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified kinase (e.g., CLK2, DYRK1A)

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the canonical Wnt signaling pathway. Inhibition of the pathway results in a decrease in the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and reagents

  • Test inhibitor (e.g., this compound)

  • Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Treat the cells with serial dilutions of the test inhibitor in the presence of a Wnt pathway activator. Include appropriate controls (vehicle and activator alone).

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.

Visualizations

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P Destruction_Complex Destruction Complex Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->TCF_LEF Inhibits Wnt-driven transcription Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Kinase Inhibitor Start->Prep_Inhibitor Setup_Reaction Set up Kinase Reaction: - Kinase - Substrate - Inhibitor Prep_Inhibitor->Setup_Reaction Initiate_Reaction Initiate Reaction with ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Convert ADP to ATP & Generate Luminescent Signal Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence Detect_Signal->Measure_Luminescence Analyze_Data Data Analysis: - Background Subtraction - Dose-Response Curve - IC50 Calculation Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal and Handling of Adavivint: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with Adavivint, a potent Wnt signaling inhibitor.

This document outlines the critical procedures for the safe handling and proper disposal of this compound (also known as SM04690 or Lorecivivint), ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is a selective inhibitor of the canonical Wnt signaling pathway and requires careful management in a laboratory setting due to its potential hazards.

Immediate Safety and Handling Protocols

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the following safety measures is mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles with side-shields.

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Precautions:

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

This compound Disposal Plan: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must be carried out in strict accordanceance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as grossly contaminated materials (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and sealable.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., from cell culture media, experimental assays) in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. For instance, do not mix with strong acids, alkalis, or strong oxidizing/reducing agents.

  • Sharps Waste:

    • Any sharps (e.g., needles, serological pipettes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (CAS No. 1467093-03-3)".

  • Include the hazard characteristics (e.g., "Toxic," "Irritant").

  • Indicate the date when waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

  • Ensure containers are kept closed except when adding waste.

Step 4: Disposal Procedure

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • For empty containers, triple rinse with a suitable solvent (e.g., the solvent used to dissolve the this compound). Collect the rinsate as hazardous liquid waste. After triple rinsing, the container may be disposed of as non-hazardous waste, but labels should be defaced.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂₉H₂₄FN₇OMedChemExpress Safety Data Sheet
Molecular Weight 505.55 g/mol MedChemExpress Safety Data Sheet
EC₅₀ (TCF/LEF Reporter Assay) 19.5 nMMedchemExpress Product Page
Solubility Soluble in DMSOMedKoo Biosciences Product Page
Storage (Solid) Dry, dark at 0 - 4°C for short term; -20°C for long termMedKoo Biosciences Product Page
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 monthMedchemExpress Product Page

Experimental Protocol: TCF/LEF Reporter Assay for Wnt Pathway Inhibition

This protocol provides a general methodology for assessing the inhibitory effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter assay.

1. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at an appropriate density.
  • Co-transfect the cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with varying concentrations of this compound (prepared as a stock solution in DMSO and diluted in cell culture media).
  • Include appropriate controls: a vehicle control (DMSO), a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021), and a negative control (untreated cells).

3. Cell Lysis and Luciferase Assay:

  • After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
  • Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the positive control.
  • Plot the dose-response curve and determine the EC₅₀ value.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Co-transfect with TCF/LEF Reporter Vectors A->B C Add this compound at Varying Concentrations B->C D Include Controls: Vehicle, Positive, Negative E Lyse Cells D->E F Measure Dual Luciferase Activity E->F G Normalize Firefly to Renilla Luciferase F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Caption: Workflow for TCF/LEF Reporter Assay.

Canonical Wnt Signaling Pathway and Inhibition by this compound

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and fate. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes by binding to TCF/LEF transcription factors. This compound inhibits this pathway, preventing the transcription of Wnt target genes.

Canonical Wnt Signaling Pathway Diagram:

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nucleus Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto Phosphorylation Proteasome Proteasome betaCatenin_cyto->Proteasome Degradation Wnt Wnt Ligand Receptor FZD/LRP5/6 Receptor Wnt->Receptor DVL DVL Receptor->DVL DestructionComplex_on Destruction Complex (Inactive) DVL->DestructionComplex_on Inhibition betaCatenin_stable Stabilized β-catenin betaCatenin_nuc β-catenin betaCatenin_stable->betaCatenin_nuc Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription This compound This compound This compound->TCF_LEF Inhibition

Caption: Canonical Wnt Signaling Pathway Inhibition.

Essential Safety and Handling Guide for Adavivint (SM04690)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Adavivint (also known as SM04690 or Lorecivivint), a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation.[1]
Body Protection Impervious laboratory coat or clothingProvides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A suitable respirator is recommended if dust or aerosols are generated.Prevents inhalation, which may cause respiratory tract irritation.[1]

Quantitative Data Summary

This compound's biological activity has been characterized by several key quantitative measures.

ParameterValueCell Line/SystemDescription
EC₅₀ (Wnt Signaling) 19.5 nMSW480 colon cancer cellsThe half-maximal effective concentration for inhibiting the TCF/LEF reporter, a measure of canonical Wnt pathway activity.[2]
IC₅₀ (CLK2) 5.8 - 7.8 nMIn vitro biochemical assayThe half-maximal inhibitory concentration against CDC-like kinase 2, a direct molecular target.
IC₅₀ (DYRK1A) 26.9 nMIn vitro biochemical assayThe half-maximal inhibitory concentration against Dual-specificity tyrosine phosphorylation-regulated kinase 1A, a direct molecular target.

Operational Plan: Handling and Experimental Protocols

Storage and Stability: this compound powder should be stored at -20°C.[1] Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This protocol outlines a general procedure to quantify the effect of this compound on Wnt signaling activity. Specific cell lines (e.g., HEK293T, SW480) and reporter constructs may require optimization.

  • Cell Seeding:

    • One day prior to transfection, seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate at a density of approximately 30,000-35,000 cells per well.

  • Transfection:

    • Co-transfect cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent (e.g., Lipofectamine™ 2000).

  • This compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound. It is recommended to test a range of concentrations based on the EC₅₀ (e.g., 1 nM to 1 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021).

  • Incubation:

    • Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in reporter activity relative to the vehicle control.

Experimental Protocol: In Vitro Chondrogenesis Assay

This protocol provides a general framework for assessing the impact of this compound on the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.

  • MSC Pellet Formation:

    • Harvest MSCs and resuspend them in a chondrogenic medium at a concentration of 2.5 x 10⁵ cells per 0.5 mL.

    • Centrifuge the cell suspension in a 15 mL conical tube to form a pellet.

  • Chondrogenic Induction with this compound:

    • Culture the cell pellets in a serum-free chondrogenic medium containing this compound. A concentration of 30 nM has been shown to be effective in protecting chondrocytes.[2]

    • Include a positive control (e.g., TGF-β3) and a negative control (basal medium).

    • Culture the pellets for 21-28 days, changing the medium every 2-3 days.

  • Analysis of Chondrogenesis:

    • Histology: Fix the pellets, embed in paraffin, and section. Stain with Alcian blue to visualize proteoglycan-rich extracellular matrix, a hallmark of cartilage.

    • Gene Expression: Extract RNA from the pellets and perform RT-qPCR to analyze the expression of chondrogenic marker genes such as SOX9, COL2A1, and ACAN.

This compound's Mechanism of Action: Wnt Pathway Inhibition

This compound inhibits the canonical Wnt signaling pathway by targeting the intranuclear kinases CLK2 and DYRK1A. This action occurs downstream of β-catenin. Inhibition of these kinases modulates the Wnt pathway, which in turn can enhance chondrogenesis and reduce inflammation.

Adavivint_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription CLK2 CLK2 CLK2->TCF_LEF modulates DYRK1A DYRK1A DYRK1A->TCF_LEF modulates This compound This compound This compound->CLK2 inhibits This compound->DYRK1A inhibits

Caption: Mechanism of this compound in the canonical Wnt signaling pathway.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety. Treat all this compound waste as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, weigh paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

    • Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound (SM04690)," and the approximate concentration and solvent if applicable.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Decontamination:

    • Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.